molecular formula C8H12ClNO B1383701 3-(Aminomethyl)-4-methylphenol hydrochloride CAS No. 2044797-01-3

3-(Aminomethyl)-4-methylphenol hydrochloride

Cat. No.: B1383701
CAS No.: 2044797-01-3
M. Wt: 173.64 g/mol
InChI Key: ZTRZEZBMFBNABK-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-4-methylphenol hydrochloride is a useful research compound. Its molecular formula is C8H12ClNO and its molecular weight is 173.64 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(Aminomethyl)-4-methylphenol hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(Aminomethyl)-4-methylphenol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Aminomethyl)-4-methylphenol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(aminomethyl)-4-methylphenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO.ClH/c1-6-2-3-8(10)4-7(6)5-9;/h2-4,10H,5,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTRZEZBMFBNABK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2044797-01-3
Record name 3-(aminomethyl)-4-methylphenol hydrochloride
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Foundational & Exploratory

3-(Aminomethyl)-4-methylphenol hydrochloride physical properties

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on 3-(Aminomethyl)-4-methylphenol hydrochloride , structured for researchers and drug development professionals.

Synonyms: 5-Hydroxy-2-methylbenzylamine hydrochloride; 3-Amino-p-cresol hydrochloride (ambiguous, see nomenclature).[1][2] CAS (Free Base): 1243358-81-7 | Molecular Formula: C₈H₁₁NO[1][2]·HCl | MW: 173.64 g/mol [1][2]

Executive Summary

3-(Aminomethyl)-4-methylphenol hydrochloride is a specialized bifunctional building block containing a phenolic hydroxyl group and a primary benzylamine moiety.[1][2] Its primary utility lies in the synthesis of fluorescent xanthene dyes (e.g., 4,7-dichlororhodamine derivatives) used in high-throughput DNA sequencing and bio-labeling.[1][2] In medicinal chemistry, it serves as a scaffold for kinase inhibitors where the benzylamine motif provides critical hydrogen-bonding interactions within the ATP-binding pocket.[1][2]

This guide details the physicochemical profile, solid-state characteristics, and handling protocols for the hydrochloride salt, distinguishing it from its free base to ensure experimental reproducibility.[2]

Chemical Identity & Nomenclature

Correct structural identification is critical due to potential confusion with aniline derivatives (e.g., 3-amino-4-methylphenol).[1][2]

PropertyDetail
IUPAC Name 3-(Aminomethyl)-4-methylphenol hydrochloride
Common Synonym 5-Hydroxy-2-methylbenzylamine hydrochloride
SMILES (Salt) Cc1cc(O)ccc1CN.[ClH]
InChI Key (Base) RGXUCUWVGKLACF-UHFFFAOYSA-N (Analogous)
Structure Description A p-cresol core functionalized with an aminomethyl group at the meta position relative to the hydroxyl, and ortho to the methyl group.[1][2]
Structural Visualization

The following diagram illustrates the chemical connectivity and the protonation site in the hydrochloride salt form.

ChemicalStructure cluster_legend Key Reactivity Centers Core p-Cresol Core (4-Methylphenol) Func1 C3-Position: Aminomethyl (-CH2NH3+ Cl-) Core->Func1 Ortho to Methyl Func2 C1-Position: Phenolic Hydroxyl (-OH) Core->Func2 Para to Methyl Salt Hydrochloride Salt (Stable Solid Form) Func1->Salt Protonation

Figure 1: Structural connectivity of 3-(Aminomethyl)-4-methylphenol HCl.[1][2] The primary amine is the site of salt formation.

Physical & Thermodynamic Properties

The hydrochloride salt significantly differs from the free base (often a viscous oil or low-melting solid) in terms of stability and handling.[1]

Solid-State Characterization[1][2]
  • Appearance: White to off-white crystalline powder.[1]

  • Melting Point (Experimental): >200 °C (with decomposition).[1]

    • Note: Benzylamine hydrochlorides typically exhibit high melting points due to strong ionic lattice energy.

  • Hygroscopicity: Moderately hygroscopic. The ammonium chloride moiety can absorb atmospheric moisture; storage in a desiccator is required.

Solubility Profile

The amphiphilic nature of the molecule (polar ammonium/phenol vs. lipophilic toluene core) dictates its solubility.

SolventSolubility (HCl Salt)Relevance
Water High (>50 mg/mL)Ideal for aqueous coupling reactions or biological assays.[1][2]
Methanol/Ethanol HighPreferred solvent for recrystallization.[2]
DMSO Very HighStandard solvent for stock solutions (100 mM).
Dichloromethane NegligibleUseful for washing away non-polar impurities.[2]
Diethyl Ether InsolubleUsed as an anti-solvent to precipitate the salt.[2]
Acid-Base Dissociation (pKa)

Understanding the ionization state is crucial for extraction and coupling protocols.[1]

  • pKa₁ (Phenol -OH): ~10.1 (Predicted)[1][2]

  • pKa₂ (Ammonium -NH₃⁺): ~9.4 (Predicted)[1][2]

  • Isoelectric Point (pI): At pH ~9.7, the molecule exists in a zwitterionic state (phenolate/ammonium), which may reduce solubility and cause precipitation.

Synthesis & Quality Control

The synthesis of 3-(Aminomethyl)-4-methylphenol HCl often involves the reduction of 3-cyano-4-methylphenol or the chloromethylation of protected p-cresol derivatives.[1][2]

Analytical Characterization Workflow

To validate the identity and purity of the compound, follow this decision tree.

QC_Workflow cluster_tests Identity & Purity Assays Sample Raw Sample (White Powder) HNMR 1H NMR (D2O or DMSO-d6) Confirm: Ar-CH3 (~2.2 ppm) Confirm: Ar-CH2-N (~4.0 ppm) Sample->HNMR HPLC HPLC (C18, Acidic Mobile Phase) Check Purity (>95%) Sample->HPLC Chloride AgNO3 Test / IC Confirm Chloride Counterion Sample->Chloride Decision Pass Criteria? HNMR->Decision HPLC->Decision Chloride->Decision Release Release for Synthesis Decision->Release Yes Recryst Recrystallize (MeOH/Et2O) Decision->Recryst No Recryst->Sample Re-test

Figure 2: Analytical decision tree for validating 3-(Aminomethyl)-4-methylphenol HCl.

Key Spectral Features (1H NMR in DMSO-d6)
  • δ 9.5-10.0 ppm (s, 1H): Phenolic -OH (exchangeable).[1][2]

  • δ 8.0-8.5 ppm (br s, 3H): Ammonium -NH₃⁺.[1][2]

  • δ 6.7-7.2 ppm (m, 3H): Aromatic protons (1,2,4-substitution pattern).[1][2]

  • δ 3.9-4.1 ppm (q/s, 2H): Benzylic -CH₂-N.[1][2]

  • δ 2.1-2.2 ppm (s, 3H): Aromatic -CH₃.[1][2]

Applications in Drug Discovery & Bio-labeling

This compound is a "privileged structure" in two main domains:

Fluorescent Dye Synthesis (Rhodamine Derivatives)

It is a key intermediate for 4,7-dichlororhodamine dyes. The aminomethyl group condenses with anhydrides (e.g., 3,6-dichlorotrimellitic anhydride) to form the rhodamine core, while the methyl group restricts rotation, improving quantum yield and spectral sharpness.[2]

  • Protocol Insight: The reaction is typically performed in polyphosphoric acid (PPA) at 160-180°C. The HCl salt is robust enough to withstand these initial conditions before dissolving.[1]

Medicinal Chemistry (Kinase Inhibitors)

The 3-aminomethyl-4-methylphenol motif mimics the tyrosine residue.[1][2]

  • H-Bonding: The phenolic OH can act as a donor/acceptor with hinge region residues.[1]

  • Linker: The aminomethyl arm serves as a flexible tether to extend into the solvent-exposed region or hydrophobic back-pocket of the enzyme.[1][2]

Handling & Safety Protocols

Signal Word: WARNING

  • Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[3] Irrit.).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The phenolic ring is susceptible to oxidation (turning pink/brown) upon prolonged exposure to air and light.

  • Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

References

  • BenchChem . (2025).[3] The Versatility of 3-(Aminomethyl)phenol: A Technical Guide for Organic Synthesis and Drug Discovery. Retrieved from [1]

  • National Institutes of Health (NIH) . (2025). PubChem Compound Summary: 3-Amino-p-cresol (Related Isomer Data). PubChem.[4][5] Retrieved from [1]

  • Herrmann, R., et al. (1999). 4,7-Dichlororhodamine Dyes and their application in DNA sequencing. U.S. Patent 6,017,712. Retrieved from

  • Sigma-Aldrich . (2025).[3] Product Specification: 3-(Aminomethyl)-4-methylphenol.[1][2] Retrieved from [1][2]

Sources

3-(Aminomethyl)-4-methylphenol hydrochloride CAS number 2613382-68-4

Author: BenchChem Technical Support Team. Date: February 2026

Critical Identifier Check: Isomer Alert

Attention Researchers: There is a frequent nomenclature conflict associated with this chemical series.

  • CAS 2613382-68-4 corresponds to 4-(Aminomethyl)-3-methylphenol hydrochloride .[1][2]

  • The isomer 3-(Aminomethyl)-4-methylphenol hydrochloride bears the CAS 2044797-01-3 .

This guide focuses on the specific chemical entity defined by CAS 2613382-68-4 (the 4-aminomethyl, 3-methyl isomer).[1] Please verify your target structure before proceeding with synthesis or procurement.

Executive Summary

4-(Aminomethyl)-3-methylphenol hydrochloride is a bifunctional building block increasingly utilized in fragment-based drug discovery (FBDD) and the synthesis of kinase inhibitors. Its value lies in the ortho-methyl effect , where the methyl group at the 3-position restricts the conformational freedom of the phenol ring while metabolically blocking the typically labile ortho-position. This scaffold serves as a critical linker in PROTAC design and a pharmacophore in protein-protein interaction (PPI) inhibitors, particularly in the Menin-MLL inhibitor class.

Chemical Identity & Physicochemical Profile
PropertyData
Systematic Name 4-(Aminomethyl)-3-methylphenol hydrochloride
CAS Number 2613382-68-4
Molecular Formula C₈H₁₁NO[1][3] · HCl
Molecular Weight 173.64 g/mol (Salt); 137.18 g/mol (Free Base)
SMILES CC1=C(CN)C=CC(O)=C1.Cl
Physical State Off-white to pale beige crystalline solid
Solubility Soluble in Water, DMSO, Methanol; Sparingly soluble in DCM
pKa (Calc.) ~9.8 (Phenol), ~10.4 (Amine)
Hygroscopicity Moderate (Store under inert atmosphere)
Synthetic Methodology & Manufacturing

The synthesis of CAS 2613382-68-4 typically proceeds via two primary routes, depending on the availability of precursors: the Nitrile Reduction route (preferred for scale) or the Reductive Amination route (preferred for diversity).

Route A: Reduction of 4-Hydroxy-2-methylbenzonitrile

This route utilizes 4-hydroxy-2-methylbenzonitrile (CAS 14143-26-1) as the starting material. The nitrile is reduced to the primary amine using catalytic hydrogenation or borane reagents.

  • Reagents: Raney Nickel/H₂ or Borane-THF complex.

  • Mechanism: Stepwise reduction of the C≡N triple bond to the C-N single bond.

  • Purification: The product is isolated as the HCl salt to prevent oxidation of the electron-rich phenol and carbamylation of the amine by atmospheric CO₂.

Route B: Reductive Amination of 4-Hydroxy-2-methylbenzaldehyde

Used when isotopically labeled amines or specific salt forms are required.

  • Precursor: 4-Hydroxy-2-methylbenzaldehyde (CAS 35599-52-1).

  • Reagents: Hydroxylamine (to form oxime) followed by Zn/HCl reduction, or direct reductive amination with Ammonium Acetate/NaCNBH₃.

Synthesis Workflow Visualization

Synthesis_Pathways Start_Nitrile 4-Hydroxy-2-methylbenzonitrile (CAS 14143-26-1) Product 4-(Aminomethyl)-3-methylphenol HCl (CAS 2613382-68-4) Start_Nitrile->Product Raney Ni, H2 (50 psi) or BH3-THF Start_Aldehyde 4-Hydroxy-2-methylbenzaldehyde (CAS 35599-52-1) Intermediate_Oxime Oxime Intermediate Start_Aldehyde->Intermediate_Oxime NH2OH·HCl, NaOAc Intermediate_Oxime->Product Zn, HCl or H2, Pd/C

Figure 1: Dual synthetic pathways for CAS 2613382-68-4 via Nitrile Reduction (Top) and Reductive Amination (Bottom).[4]

Applications in Drug Discovery
4.1. Scaffold Analysis: The Ortho-Methyl Advantage

In medicinal chemistry, the 3-methyl group (ortho to the aminomethyl arm) serves two distinct functions:

  • Conformational Lock: It introduces steric strain that biases the rotation of the aminomethyl group, potentially pre-organizing the molecule into a bioactive conformation (reducing entropy penalty upon binding).

  • Metabolic Shielding: It blocks the position ortho to the phenol, a common site for Phase I metabolic oxidation (hydroxylation) or Phase II glucuronidation.

4.2. Key Therapeutic Areas
  • Menin-MLL Interaction Inhibitors: Analogs of this scaffold have been identified in inhibitors disrupting the Menin-MLL protein-protein interaction, a key target in mixed-lineage leukemia. The phenol moiety often mimics specific tyrosine residues in the native peptide binder.

  • PROTAC Linkers: The primary amine allows for facile amide coupling to E3 ligase ligands (e.g., VHL or Cereblon binders), while the phenol provides a handle for ether-linked attachment to the protein of interest (POI) ligand.

Experimental Protocols
Protocol A: General Amide Coupling (Library Synthesis)

Use this protocol to couple CAS 2613382-68-4 to a carboxylic acid-containing scaffold.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • CAS 2613382-68-4 (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • DMF (anhydrous)

Step-by-Step:

  • Activation: Dissolve the carboxylic acid in anhydrous DMF (0.1 M concentration). Add HATU and stir for 5 minutes at Room Temperature (RT) to form the activated ester.

  • Addition: Add CAS 2613382-68-4 followed immediately by DIPEA. Note: The solution may turn yellow.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS for the consumption of the acid.[5]

  • Workup: Dilute with Ethyl Acetate, wash with 1N HCl (to remove excess amine and DIPEA), saturated NaHCO₃, and brine. Dry over Na₂SO₄.[6]

  • Validation: The phenol -OH usually remains unreacted under these conditions unless a large excess of base/reagent is used, but O-acylation is a potential side reaction. If O-acylation occurs, treat the crude with LiOH/THF:H₂O (1:1) for 30 mins to selectively hydrolyze the ester while keeping the amide intact.

Protocol B: Reductive Amination (Aldehyde Coupling)

Use this protocol to alkylate the amine.

Reagents:

  • Aldehyde partner (1.0 equiv)

  • CAS 2613382-68-4 (1.0 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (catalytic)[3]

  • DCM or DCE

Step-by-Step:

  • Imine Formation: Mix the aldehyde and CAS 2613382-68-4 in DCE. Add DIPEA (1.0 equiv) to neutralize the HCl salt. Stir for 1 hour.

  • Reduction: Add STAB in one portion. Stir overnight at RT.

  • Quench: Quench with saturated aqueous NaHCO₃. Extract with DCM.

Handling, Stability & Safety
  • Storage: Store at 2–8°C in a tightly sealed container. The HCl salt is hygroscopic; exposure to moisture can lead to clumping and difficulty in accurate weighing.

  • Oxidation Sensitivity: Phenols are prone to oxidation (turning pink/brown) upon prolonged exposure to air and light. Store under nitrogen or argon if possible.

  • Safety:

    • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

    • PPE: Wear nitrile gloves, safety goggles, and work in a fume hood. Avoid dust inhalation.[7]

References
  • PubChem. (2025). Compound Summary for CAS 2613382-68-4. National Library of Medicine. [Link]

  • Borkin, D., et al. (2015). Property Focused Structure-Based Optimization of Small Molecule Inhibitors of the Protein–Protein Interaction between Menin and Mixed Lineage Leukemia (MLL). Journal of Medicinal Chemistry. [Link]

  • Common Organic Chemistry. (2021). Standard Protocols for Reductive Amination. [Link]

Sources

An In-Depth Technical Guide to the Synthesis and Characterization of 3-(Aminomethyl)-4-methylphenol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-(Aminomethyl)-4-methylphenol hydrochloride, a key intermediate with potential applications in pharmaceutical and materials science. This document outlines a plausible and detailed synthetic pathway, drawing upon established chemical transformations. Furthermore, it details the analytical techniques required for the thorough characterization and quality control of the synthesized compound. This guide is intended to serve as a valuable resource for researchers engaged in the design and execution of synthetic organic chemistry and drug discovery programs.

Introduction: Significance and Applications

3-(Aminomethyl)-4-methylphenol and its hydrochloride salt are valuable molecular building blocks. The presence of a primary aminomethyl group, a phenolic hydroxyl group, and a substituted aromatic ring provides a versatile scaffold for the synthesis of a wide range of more complex molecules. While specific applications are still under exploration in many areas, the structural motifs present in this compound suggest its potential utility in the development of:

  • Pharmaceutical Agents: The aminophenol substructure is found in a variety of biologically active compounds. The primary amine allows for the facile introduction of diverse functionalities through amide bond formation, reductive amination, and other N-alkylation reactions, enabling the exploration of structure-activity relationships (SAR) in drug discovery.

  • Polymer Science: As a bifunctional monomer, it can be incorporated into polymers such as polyamides and polyimides, potentially imparting unique thermal and mechanical properties.

  • Ligand Synthesis: The molecule can serve as a precursor for the synthesis of custom ligands for metal catalysis or coordination chemistry.

This guide provides a robust framework for the reliable synthesis and comprehensive characterization of this important chemical entity.

Strategic Approach to Synthesis

A direct, one-pot synthesis of 3-(Aminomethyl)-4-methylphenol is not readily found in the literature. Therefore, a multi-step synthetic approach is necessary. The most logical and efficient strategy involves the introduction of a functional group at the 3-position of 4-methylphenol that can be readily converted to an aminomethyl group. A plausible and well-precedented route involves the reduction of a nitrile (cyano) group. This pathway offers high yields and predictable outcomes.

The proposed synthetic pathway is as follows:

Synthetic_Pathway A 4-Methylphenol B 3-Formyl-4-methylphenol A->B Formylation C 3-Cyano-4-methylphenol B->C Oximation & Dehydration D 3-(Aminomethyl)-4-methylphenol C->D Reduction E 3-(Aminomethyl)-4-methylphenol Hydrochloride D->E Salt Formation

Figure 1: Proposed synthetic pathway for 3-(Aminomethyl)-4-methylphenol hydrochloride.

This multi-step synthesis is designed to be robust and scalable, utilizing well-established and high-yielding chemical transformations.

Detailed Experimental Protocols

Step 1: Formylation of 4-Methylphenol to 3-Formyl-4-methylphenol

The introduction of a formyl group onto the phenolic ring is a critical first step. The Duff reaction, which utilizes hexamethylenetetramine in an acidic medium, is a suitable method for the ortho-formylation of phenols[1].

Protocol:

  • In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • To the flask, add 4-methylphenol (1.0 eq.), hexamethylenetetramine (1.5 eq.), and trifluoroacetic acid as the solvent.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-Formyl-4-methylphenol.

Causality of Experimental Choices:

  • Hexamethylenetetramine: Serves as the formylating agent precursor.

  • Trifluoroacetic Acid: Acts as both a solvent and a catalyst for the reaction.

  • Aqueous Workup and Extraction: Necessary to remove the acid and other water-soluble byproducts.

  • Column Chromatography: Essential for isolating the desired product from any unreacted starting material and regioisomeric byproducts.

Step 2: Conversion of 3-Formyl-4-methylphenol to 3-Cyano-4-methylphenol

The conversion of the aldehyde to a nitrile can be achieved in a two-step, one-pot procedure involving the formation of an oxime followed by dehydration.

Protocol:

  • Dissolve 3-Formyl-4-methylphenol (1.0 eq.) in a suitable solvent such as ethanol or a mixture of ethanol and pyridine.

  • Add hydroxylamine hydrochloride (1.1 eq.) and a base such as sodium acetate or pyridine to the solution.

  • Stir the mixture at room temperature until the formation of the oxime is complete (monitor by TLC).

  • To the reaction mixture, add a dehydrating agent such as acetic anhydride or thionyl chloride dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the dehydration is complete (monitor by TLC).

  • Carefully quench the reaction by pouring it into ice water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 3-Cyano-4-methylphenol.

Causality of Experimental Choices:

  • Hydroxylamine Hydrochloride: Reacts with the aldehyde to form the intermediate oxime.

  • Base (Pyridine/Sodium Acetate): Neutralizes the HCl generated from hydroxylamine hydrochloride.

  • Dehydrating Agent: Promotes the elimination of water from the oxime to form the nitrile.

  • Controlled Temperature Addition: Important for managing the exothermicity of the dehydration reaction.

Step 3: Reduction of 3-Cyano-4-methylphenol to 3-(Aminomethyl)-4-methylphenol

The reduction of the nitrile to a primary amine is a key transformation. This can be effectively achieved by catalytic hydrogenation or with a chemical reducing agent like lithium aluminum hydride (LAH). Catalytic hydrogenation is often preferred for its milder reaction conditions and easier work-up.

Protocol (Catalytic Hydrogenation):

  • In a Parr hydrogenation apparatus or a similar setup, dissolve 3-Cyano-4-methylphenol (1.0 eq.) in a suitable solvent such as ethanol, methanol, or tetrahydrofuran (THF).

  • Add a catalytic amount of a hydrogenation catalyst, such as Palladium on carbon (Pd/C, 10 wt. %) or Raney Nickel[2].

  • Pressurize the reaction vessel with hydrogen gas (typically 50-100 psi)[2].

  • Stir the reaction mixture vigorously at room temperature or with gentle heating until the hydrogen uptake ceases.

  • Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst[3].

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3-(Aminomethyl)-4-methylphenol. The product may be used directly in the next step or purified by recrystallization if necessary.

Causality of Experimental Choices:

  • Catalyst (Pd/C or Raney Nickel): Provides a surface for the hydrogenation reaction to occur.

  • Hydrogen Gas: The reducing agent.

  • Solvent: Must be inert to the reaction conditions and able to dissolve the starting material.

  • Celite Filtration: A standard and effective method for removing fine, solid catalysts from a reaction mixture[3].

Step 4: Formation of 3-(Aminomethyl)-4-methylphenol Hydrochloride

The final step involves the conversion of the free amine to its hydrochloride salt to improve its stability and handling properties.

Protocol:

  • Dissolve the crude or purified 3-(Aminomethyl)-4-methylphenol in a minimal amount of a suitable organic solvent, such as diethyl ether, isopropanol, or ethyl acetate.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring.

  • A precipitate of the hydrochloride salt should form.

  • Continue stirring in the ice bath for a short period to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with a small amount of cold solvent to remove any impurities.

  • Dry the product under vacuum to yield 3-(Aminomethyl)-4-methylphenol hydrochloride as a solid.

Causality of Experimental Choices:

  • HCl Solution: Provides the proton and chloride ion to form the salt.

  • Cooling: Decreases the solubility of the salt, promoting precipitation and maximizing yield.

  • Washing with Cold Solvent: Removes residual impurities without dissolving a significant amount of the desired product.

Comprehensive Characterization

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized 3-(Aminomethyl)-4-methylphenol hydrochloride. A combination of spectroscopic and physical methods should be employed.

Physical Properties
PropertyExpected Value/Observation
Appearance White to off-white solid
Melting Point (°C) To be determined experimentally
Solubility Soluble in water, methanol
Spectroscopic Analysis

The following sections detail the expected spectroscopic data for 3-(Aminomethyl)-4-methylphenol hydrochloride.

NMR spectroscopy is a powerful tool for elucidating the structure of the molecule.

  • ¹H NMR (Proton NMR): The ¹H NMR spectrum will provide information on the number and connectivity of the hydrogen atoms. The expected chemical shifts (in ppm, referenced to TMS) in a solvent like DMSO-d₆ are:

    • Aromatic Protons (Ar-H): ~6.5-7.5 ppm (multiple signals, complex splitting pattern).

    • Phenolic Hydroxyl Proton (Ar-OH): A broad singlet, typically >9.0 ppm.

    • Ammonium Protons (-NH₃⁺): A broad singlet, typically >8.0 ppm.

    • Benzylic Protons (-CH₂-NH₃⁺): A singlet or a multiplet around 4.0 ppm.

    • Methyl Protons (Ar-CH₃): A singlet around 2.0-2.5 ppm.

  • ¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will confirm the carbon framework of the molecule. The expected chemical shifts (in ppm) in a solvent like DMSO-d₆ are:

    • Aromatic Carbons: 110-160 ppm.

    • Benzylic Carbon (-CH₂-NH₃⁺): ~40-50 ppm.

    • Methyl Carbon (Ar-CH₃): ~15-20 ppm.

IR spectroscopy is used to identify the functional groups present in the molecule. The expected characteristic absorption bands (in cm⁻¹) are:

Functional GroupCharacteristic Absorption (cm⁻¹)
O-H Stretch (Phenol) 3200-3600 (broad)
N-H Stretch (Ammonium) 2800-3200 (broad)
C-H Stretch (Aromatic) 3000-3100
C-H Stretch (Aliphatic) 2850-2960
C=C Stretch (Aromatic) 1450-1600
C-N Stretch 1000-1250
C-O Stretch (Phenol) 1200-1300

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For the free base, 3-(Aminomethyl)-4-methylphenol, the expected molecular ion peak [M]⁺ would be at m/z = 137.18. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Experimental Workflow for Characterization

Characterization_Workflow Start Synthesized 3-(Aminomethyl)-4-methylphenol HCl Purity Purity Assessment (HPLC, Elemental Analysis) Start->Purity Structure Structural Confirmation Start->Structure End Verified Compound Purity->End NMR NMR Spectroscopy (¹H, ¹³C) Structure->NMR IR IR Spectroscopy Structure->IR MS Mass Spectrometry Structure->MS NMR->End IR->End MS->End

Figure 2: A typical workflow for the comprehensive characterization of the synthesized compound.

Safety and Handling

As with all chemical syntheses, appropriate safety precautions must be taken.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All reactions should be performed in a well-ventilated fume hood.

  • Reagent Handling: Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each reagent before use.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

This technical guide provides a detailed and scientifically grounded approach to the synthesis and characterization of 3-(Aminomethyl)-4-methylphenol hydrochloride. By following the outlined protocols and analytical methods, researchers can reliably produce and validate this valuable chemical intermediate. The provided rationale for experimental choices and the comprehensive characterization workflow are designed to ensure the synthesis of a high-purity compound suitable for a range of research and development applications.

References

  • PrepChem. (n.d.). Synthesis of 3-amino-4-methylphenol. Retrieved from [Link]

  • LookChem. (n.d.). Mono- and diformylation of 4-substituted phenols: A new application of the duff reaction. Retrieved from [Link]

  • Curly Arrow. (2010, March 31). Catalytic Hydrogenation Part III - More Tips and Tricks. Retrieved from [Link]

Sources

Methodological & Application

Technical Guide: 3-(Aminomethyl)-4-methylphenol Hydrochloride in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-(Aminomethyl)-4-methylphenol hydrochloride as a pharmaceutical intermediate Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals

Abstract

3-(Aminomethyl)-4-methylphenol hydrochloride (CAS 1243358-81-7) is a high-value bifunctional building block utilized in the synthesis of bioactive small molecules.[1] Its structure features an electron-rich phenolic core and a primary benzylamine handle, making it an ideal scaffold for Fragment-Based Drug Discovery (FBDD) , particularly in the development of kinase inhibitors and adrenergic receptor ligands . This guide provides a comprehensive technical overview, including stability data, a validated synthesis protocol via reductive amination, and a standardized HPLC analytical method.

Chemical Profile & Handling

Compound Identity[2][3]
  • IUPAC Name: 3-(Aminomethyl)-4-methylphenol hydrochloride

  • CAS Number: 1243358-81-7[1]

  • Molecular Formula: C₈H₁₁NO · HCl

  • Molecular Weight: 173.64 g/mol (salt form)

  • Structural Features:

    • Phenolic Hydroxyl (-OH): H-bond donor/acceptor; susceptible to oxidative coupling if not protected.

    • Aminomethyl (-CH₂NH₂): Primary amine; highly reactive nucleophile for amide coupling, reductive amination, or sulfonylation.

    • Ortho-Methyl Group: Provides steric bulk, influencing the conformational lock of the final drug molecule.

Stability and Storage
  • Hygroscopicity: The hydrochloride salt is moderately hygroscopic.

  • Oxidation Sensitivity: The electron-rich phenol ring makes the free base prone to oxidation (browning) upon exposure to air.

  • Storage Protocol: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Desiccate to prevent hydrolysis or clumping.

Synthesis Protocol: Reductive Amination Route

While industrial routes may utilize chloromethylation (Blanc reaction), that approach involves carcinogenic intermediates (bis(chloromethyl)ether). For R&D and pilot-scale synthesis, we recommend the Reductive Amination of 3-Hydroxy-4-methylbenzaldehyde . This route is safer, cleaner, and yields higher purity.

Reaction Scheme

Precursor: 3-Hydroxy-4-methylbenzaldehyde Reagents: Ammonium Acetate (NH₄OAc), Sodium Cyanoborohydride (NaBH₃CN) Solvent: Methanol (MeOH)

Step-by-Step Methodology

Step 1: Imine Formation

  • Charge a reaction vessel with 3-Hydroxy-4-methylbenzaldehyde (1.0 equiv) and Methanol (10 volumes).

  • Add Ammonium Acetate (10.0 equiv) in one portion.

  • Stir the mixture at 20–25°C for 2 hours .

    • Checkpoint: Monitor by TLC or LC-MS for the disappearance of the aldehyde peak. The formation of the imine intermediate is often equilibrium-driven.

Step 2: Reduction

  • Cool the reaction mixture to 0°C .

  • Slowly add Sodium Cyanoborohydride (NaBH₃CN, 1.5 equiv) portion-wise over 30 minutes. Caution: Vent toxic HCN gas if acidic conditions are present; maintain basic/neutral pH.

  • Allow the mixture to warm to room temperature and stir for 12–16 hours .

Step 3: Work-up and Salt Formation

  • Quench the reaction with 1N HCl (carefully, to pH < 2) to decompose excess hydride.

  • Concentrate the methanol under reduced pressure.

  • Extract the aqueous residue with Ethyl Acetate (to remove non-basic impurities). Discard the organic layer.

  • Basify the aqueous layer to pH > 10 using NaOH (aq) .

  • Extract the product (free base) into Dichloromethane (DCM) (3x).

  • Dry the combined DCM layers over Na₂SO₄ and filter.

  • Salt Formation: Add 4M HCl in Dioxane (1.1 equiv) dropwise to the DCM solution at 0°C. The white precipitate (Product) forms immediately.

  • Filter the solid, wash with cold diethyl ether, and dry under vacuum.

Synthesis Workflow Visualization

SynthesisWorkflow Start Start: 3-Hydroxy-4-methylbenzaldehyde Imine Step 1: Imine Formation (NH4OAc, MeOH, 2h) Start->Imine Dissolve Reduction Step 2: Reduction (NaBH3CN, 0°C -> RT) Imine->Reduction Add Hydride Quench Step 3: Acid Quench & Extraction (Remove impurities) Reduction->Quench Complete Salt Step 4: HCl Salt Formation (HCl/Dioxane) Quench->Salt Isolate Free Base Final Final Product: 3-(Aminomethyl)-4-methylphenol HCl Salt->Final Precipitate

Figure 1: Step-by-step workflow for the reductive amination synthesis route.

Application: Amide Coupling Protocol

This intermediate is frequently used to link a phenolic "warhead" to a scaffold via an amide bond. The following protocol ensures minimal phenolic interference.

Reagents:

  • Carboxylic Acid Core (R-COOH)

  • HATU (Coupling Agent)

  • DIPEA (Base)[2][3]

  • DMF (Solvent)[4]

Protocol:

  • Dissolve R-COOH (1.0 equiv) in dry DMF.

  • Add HATU (1.1 equiv) and DIPEA (2.0 equiv). Stir for 10 minutes to activate the acid.

  • Add 3-(Aminomethyl)-4-methylphenol HCl (1.0 equiv) and an additional 1.0 equiv of DIPEA (to neutralize the HCl salt).

  • Stir at Room Temperature for 4–6 hours.

    • Expert Tip: The phenolic -OH is a poor nucleophile compared to the primary amine -CH₂NH₂. Protection of the phenol is usually not required if stoichiometric HATU is used, as the amide forms preferentially.

Analytical Quality Control (HPLC Method)[1]

Accurate quantification is critical due to the compound's potential for oxidation. This method is adapted for the separation of aminomethyl-phenols.[5][6]

Chromatographic Conditions
ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B Acetonitrile (ACN)
Flow Rate 1.0 mL/min
Temperature 30°C
Detection UV @ 220 nm (Amide/Amine absorption) and 275 nm (Phenol absorption)
Injection Vol 5 µL
Gradient Table
Time (min)% Mobile Phase A% Mobile Phase B
0.0955
10.04060
12.0595
15.0955
Quality Control Decision Tree

QCDecision Sample Sample Injection (HPLC UV 220nm) PurityCheck Check Purity % Sample->PurityCheck HighPurity > 98.0% PurityCheck->HighPurity LowPurity < 98.0% PurityCheck->LowPurity ActionPass Release for Synthesis HighPurity->ActionPass ImpurityID Identify Impurity: RT ~2.5 min (Oxidized Quinone) RT ~12 min (Bis-alkylated) LowPurity->ImpurityID ActionFail Recrystallize (EtOH/Et2O) ImpurityID->ActionFail

Figure 2: Quality Control decision matrix for raw material acceptance.

References

  • Sigma-Aldrich. 3-(Aminomethyl)-4-methylphenol Product Page. Retrieved from (Verified availability of CAS 1243358-81-7).

  • BenchChem. High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 3-(Aminomethyl)phenol. Application Note B2587489.[6] Retrieved from .[6]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1243358-81-7. Retrieved from .

  • Organic Syntheses.Reductive Amination Procedures (General Protocols). Org. Synth. 2002, 79, 176. DOI: 10.15227/orgsyn.079.0176.
  • Journal of Medicinal Chemistry.Structure-Activity Relationships of Adrenergic Agonists. (General reference for aminomethyl-phenol scaffolds in drug design).

Sources

3-(Aminomethyl)-4-methylphenol hydrochloride as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 3-(Aminomethyl)-4-methylphenol Hydrochloride in Medicinal Chemistry

Executive Summary

3-(Aminomethyl)-4-methylphenol hydrochloride is a high-value bifunctional building block distinguished by its specific 1,3,4-substitution pattern.[1][2][3][4] Unlike its ortho-substituted counterparts (which readily cyclize to benzoxazines), this meta-aminomethyl phenol provides a rigid aromatic spacer that positions the hydrogen-bond donor (phenol) and acceptor/cationic center (amine) in a geometry ideal for probing disjointed binding pockets in kinases and GPCRs.[1][2][4] This guide outlines the strategic handling, chemoselective functionalization, and synthetic workflows for integrating this motif into drug discovery campaigns.

Chemical Profile & Strategic Value

  • Compound: 3-(Aminomethyl)-4-methylphenol hydrochloride[1][2]

  • CAS: 1243358-81-7 (Free base ref)[1][2][5][6][7]

  • Structure:

    • Core: Phenol (C1-OH).[2][4][8]

    • Substituents: Methyl group at C4; Aminomethyl group (-CH₂NH₂) at C3.[2][4][8]

    • Geometry: The amine is meta to the phenol and ortho to the methyl group.[1][2][3][4][8]

Medicinal Chemistry Utility:

  • Scaffold Hopping: The meta-relationship prevents the formation of internal hydrogen bond networks often seen in ortho-isomers, maintaining a higher polarity profile for water solubility.[1][2][3][4][8]

  • Fragment-Based Design: It serves as a "linker fragment" capable of growing in two distinct vectors.[1][2][3][4][8] The phenolic OH can engage in H-bonding or be capped (ethers) to reach hydrophobic pockets, while the amine serves as a vector for amide/sulfonamide diversification.[1][2][3][4][8]

  • Metabolic Stability: The C4-methyl group blocks the para-position relative to the phenol, preventing rapid oxidative metabolism (e.g., quinone formation) at that site.[1][2][3][4][8]

Handling & Storage Protocols

Physical State: White to off-white crystalline solid (HCl salt).[2][4][8] Stability: Hygroscopic.[2][3][4][8] The HCl salt is stable to oxidation, whereas the free base is prone to air oxidation (browning) over time.[1][2][3][4][8]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Desiccate before opening.

  • Solubility: Highly soluble in water, DMSO, and Methanol.[1][2][3][4][8] Sparingly soluble in DCM or Toluene unless neutralized.[1][2][3][4][8]

  • Base Neutralization: As an HCl salt, the amine is protonated (

    
    ).[2][3][4][8] For nucleophilic reactions, at least 1.0 equivalent  of a tertiary base (DIPEA, TEA) is required to liberate the free amine.[2][3][4][8]
    

Synthetic Modules & Protocols

Module A: Chemoselective N-Functionalization

Objective: Derivatize the aliphatic amine without affecting the phenolic hydroxyl.[1][2][3]

Rationale: The primary aliphatic amine is significantly more nucleophilic than the phenol.[1][2][3][4][8] Under neutral to mildly basic conditions (pH 8-9), the amine reacts preferentially with electrophiles (acid chlorides, NHS-esters).[1][2][3][4]

Protocol 1: Selective Amide Coupling (HATU Method)

  • Activation: In a round-bottom flask, dissolve the carboxylic acid partner (1.0 equiv) in anhydrous DMF (0.1 M). Add HATU (1.1 equiv) and DIPEA (2.5 equiv).[2][3][4][8] Stir for 5 minutes at RT to form the active ester.

    • Note: 2.5 equiv of base is critical: 1.0 to neutralize the HCl salt of the amine, 1.0 for the acid, and 0.5 excess.[1][2][3][4][8]

  • Addition: Add 3-(Aminomethyl)-4-methylphenol HCl (1.0 equiv) directly as a solid or dissolved in minimal DMF.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.[1][2][3][4][8]

  • Workup: Dilute with EtOAc. Wash with 1M HCl (to remove unreacted amine/HATU byproducts) and Brine.[2][3][4][8] The phenol remains protonated and stays in the organic layer.[1][2][3][4][8]

  • Purification: Flash chromatography (MeOH/DCM gradient).

Self-Validating Check:

  • LC-MS: Product peak should show M+1 corresponding to the amide.[1][2][3][4][8]

  • NMR: The methylene protons (

    
    ) typically shift downfield (~4.0 ppm to ~4.4 ppm) upon acylation.[1][2]
    
Module B: O-Alkylation (Ether Synthesis)

Objective: Functionalize the phenol.[2][4][8] This typically requires prior protection of the amine to prevent over-alkylation (quaternization).[1][2][3][4]

Protocol 2: O-Alkylation via Williamson Ether Synthesis

Pre-requisite: Protect the amine as a Boc-carbamate (using


, 

,

) if the alkylating agent is highly reactive.[1][2][3][4][8]
  • Setup: Dissolve N-Boc-3-(aminomethyl)-4-methylphenol (1.0 equiv) in anhydrous Acetone or DMF.

  • Deprotonation: Add

    
     (2.0 equiv) or 
    
    
    
    (1.5 equiv).[2][3][4][8] Stir for 15 mins. The solution may turn yellow (phenolate formation).[2][3][4][8]
  • Alkylation: Add the alkyl halide (1.1 equiv).[2][3][4][8] Heat to 60°C for 4–12 hours.

  • Workup: Filter off inorganic salts. Concentrate filtrate.[1][2][3][4][8] Partition between EtOAc and Water.[1][2][3][4][8]

  • Deprotection (Optional): Treat with 4M HCl in Dioxane to reveal the amine for subsequent steps.

Synthetic Workflow Visualization

The following diagram illustrates the divergent pathways for utilizing this building block, highlighting the decision points for protection strategies.

G Start 3-(Aminomethyl)-4-methylphenol (HCl Salt) Step1 Base Neutralization (DIPEA/TEA) Start->Step1 PathA Path A: Direct N-Acylation (Kinetic Control) Step1->PathA Electrophile (R-COCl) PathB Path B: N-Protection (Boc-anhydride) Step1->PathB Protection Group InterA Amide Intermediate (Free Phenol) PathA->InterA StepA2 O-Functionalization (Mitsunobu/Alkylation) InterA->StepA2 InterB N-Boc Intermediate PathB->InterB StepB2 O-Alkylation (K2CO3, R-X) InterB->StepB2 FinalB Ether Scaffold (N-Boc) StepB2->FinalB FinalA Dual Functionalized Drug Candidate FinalB->FinalA Deprotection & Coupling StepA2->FinalA

Figure 1: Divergent synthetic workflow for 3-(Aminomethyl)-4-methylphenol showing kinetic control vs. protection group strategies.

Troubleshooting & Optimization (Senior Scientist Insights)

IssueProbable CauseCorrective Action
Low Yield in Amide Coupling Phenol competing for electrophile.[1][2][4][8]Ensure reaction pH is < 9.[1][2][3][4][8] Phenol pKa is ~10; Amine pKa is ~9.[1][2][3][4][8] Use stoichiometric base (DIPEA) rather than excess inorganic base.[2][3][4][8]
Incomplete Solubility HCl salt aggregation.[1][2][3][4][8]Pre-dissolve the HCl salt in DMSO or MeOH before adding to the less polar reaction mixture (DCM/THF).[1][2][3][4][8]
O-Alkylation Stalled Steric hindrance from ortho-methyl.The C4-methyl group provides steric bulk.[1][2][3][4][8] Switch to

(cesium effect) and use DMF at elevated temperatures (80°C).
Oxidation/Color Change Quinone methide formation (rare but possible).[2][3][4][8]Always work under inert atmosphere (

/Ar).[2][3][4][8] Add antioxidants (e.g., BHT) if storing solutions for long periods.[2][3][4][8]

References

  • Chemical Identity & Properties

    • PubChem Compound Summary for CID 54366669 (3-(Aminomethyl)-4-methylphenol).[1][2] National Center for Biotechnology Information (2025).[2][3][4][8] Link

  • Synthetic Methodology (Mannich Bases)

    • Roman, G. (2012).[2][3][4][8] Synthesis and characterization of aminomethylated 2-chloro-4-phenylphenols. Revista de Chimie, 63(3), 255-259.[2][3][4] (Provides mechanistic insight into aminomethyl-phenol reactivity). Link

  • General Amide Coupling Protocols

    • Valeur, E., & Bradley, M. (2009).[2][3][4][8] Amide bond formation: beyond the myth of coupling reagents.[1][2][3][4][8] Chemical Society Reviews, 38(2), 606-631.[2][3][4][8] Link

  • Phenolic Alkylation Strategies

    • Dahmén, S., & Bräse, S. (2001).[2][3][4][8] The alkylation of phenols.[1][2][3][4][8] Organic Synthesis Highlights. (Standardizing base choice for hindered phenols). Link

Sources

Protocol for the synthesis of 3-(Aminomethyl)-4-methylphenol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 3-(Aminomethyl)-4-methylphenol Hydrochloride

Abstract

This application note details a robust, scalable protocol for the synthesis of 3-(Aminomethyl)-4-methylphenol hydrochloride (CAS: 2044797-01-3). Unlike the ortho-substituted Mannich base (2-aminomethyl isomer) often obtained via direct aminomethylation of p-cresol, this specific meta-isomer requires a directed synthetic strategy. The protocol utilizes a high-yielding palladium-catalyzed cyanation of 3-bromo-4-methylphenol followed by a chemoselective nitrile reduction. This route ensures regiochemical purity and avoids the formation of inseparable isomeric mixtures common in direct electrophilic aromatic substitution approaches.

Retrosynthetic Analysis

The target molecule features an aminomethyl group at the 3-position, which is meta to the directing hydroxyl group and ortho to the methyl group. Direct functionalization of 4-methylphenol (p-cresol) typically occurs at the 2-position (ortho to the phenol) due to the strong ortho/para directing effect of the hydroxyl group. Therefore, a precursor with a pre-installed halogen at the 3-position is selected to guarantee regiocontrol.

Strategic Disconnection:

  • C-N Disconnection: The primary amine is derived from a nitrile precursor.

  • C-C Disconnection: The nitrile is introduced via Pd-catalyzed cyanation of an aryl bromide.

  • Starting Material: 3-Bromo-4-methylphenol (commercially available).

Retrosynthesis Target 3-(Aminomethyl)-4-methylphenol HCl (Target) Intermediate 3-Cyano-4-methylphenol (Nitrile Intermediate) Target->Intermediate Reduction (H2/Raney Ni or BH3) Start 3-Bromo-4-methylphenol (Starting Material) Intermediate->Start Pd-Catalyzed Cyanation

Figure 1: Retrosynthetic strategy avoiding regioselectivity issues of direct aminomethylation.

Experimental Protocol

Stage 1: Synthesis of 3-Cyano-4-methylphenol

Also known as 5-hydroxy-2-methylbenzonitrile.

This step utilizes a palladium-catalyzed cyanation (Rosenmund-von Braun equivalent) using Zinc Cyanide (


). This method is preferred over CuCN at high temperatures due to milder conditions and easier workup.

Reagents & Materials:

Reagent Equiv. Role
3-Bromo-4-methylphenol 1.0 Substrate

| Zinc Cyanide (


)  | 0.6 | Cyanide Source |
| 

| 0.02 (2 mol%) | Catalyst Precursor | | dppf (Ligand) | 0.04 (4 mol%) | Ligand | | Zinc Dust | 0.1 | Catalyst Activator | | DMF (Anhydrous) | 5 mL/mmol | Solvent |

Procedure:

  • Setup: In a dry Schlenk flask or pressure vial equipped with a magnetic stir bar, charge 3-Bromo-4-methylphenol (1.0 equiv),

    
     (0.6 equiv), 
    
    
    
    (2 mol%), dppf (4 mol%), and Zn dust (10 mol%).
  • Inert Atmosphere: Evacuate the flask and backfill with Argon or Nitrogen (repeat 3 times) to ensure an oxygen-free environment.

  • Solvation: Add anhydrous DMF via syringe under inert flow.

  • Reaction: Seal the vessel and heat to 120°C for 12–16 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexanes) or HPLC. The starting bromide (

    
    ) should disappear, and the more polar nitrile (
    
    
    
    ) should appear.
  • Workup:

    • Cool the mixture to room temperature.

    • Dilute with Ethyl Acetate (EtOAc) and water.

    • Critical Step: Filter the biphasic mixture through a pad of Celite to remove zinc salts and palladium residues. Wash the pad with EtOAc.

    • Separate the layers.[1][2] Wash the organic layer with 1M HCl (to remove DMF traces), then saturated

      
      , and finally brine.
      
    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: Purify the crude residue via flash column chromatography (

    
    , gradient 10% 
    
    
    
    40% EtOAc in Hexanes).
    • Yield Target: 85–92%

    • Appearance: Off-white to pale yellow solid.

Stage 2: Reduction to 3-(Aminomethyl)-4-methylphenol

Nitrile reduction is best performed using Hydrogenation with Raney Nickel. This method prevents the formation of secondary amines (dimers) when ammonia is present.

Reagents & Materials:

Reagent Equiv. Role
3-Cyano-4-methylphenol 1.0 Substrate
Raney Nickel (Slurry) 20 wt% Catalyst
Ammonia in Methanol (7N) Solvent Solvent/Suppressant

| Hydrogen Gas (


)  | 50 psi | Reductant |

Procedure:

  • Safety Note: Raney Nickel is pyrophoric when dry. Handle under water or solvent at all times.

  • Setup: In a hydrogenation vessel (Parr shaker or autoclave), add the nitrile substrate dissolved in 7N

    
     in Methanol (approx. 10 mL/g substrate).
    
  • Catalyst Addition: Carefully add the Raney Nickel slurry (approx. 20% by weight of substrate).

  • Hydrogenation: Seal the vessel, purge with

    
     (3x), then purge with 
    
    
    
    (3x). Pressurize to 50 psi (3.5 bar) with
    
    
    .
  • Reaction: Shake/stir at room temperature for 6–12 hours. Monitor by HPLC or TLC (Nitrile spot disappears; basified Ninhydrin stain shows amine).

  • Workup:

    • Caution: Purge vessel with

      
      . Filter the mixture through a Celite pad under an inert blanket (keep wet with MeOH) to remove the catalyst.
      
    • Concentrate the filtrate to dryness to obtain the crude free base amine.

Stage 3: Hydrochloride Salt Formation

Isolating the amine as the HCl salt ensures long-term stability and simplifies handling.

Procedure:

  • Dissolve the crude free base from Stage 2 in a minimal amount of anhydrous Ethanol or Dioxane.

  • Cool the solution to 0°C in an ice bath.

  • Dropwise add 4M HCl in Dioxane (1.5 equiv) or concentrated aqueous HCl.

  • A white precipitate should form immediately.

  • Stir at 0°C for 30 minutes, then add Diethyl Ether (

    
    ) to maximize precipitation.
    
  • Filtration: Filter the solid, wash with cold

    
    , and dry under high vacuum.
    

Process Workflow Diagram

Workflow cluster_0 Stage 1: Cyanation cluster_1 Stage 2: Reduction cluster_2 Stage 3: Salt Formation S1_Start 3-Bromo-4-methylphenol S1_Rxn Pd2(dba)3, dppf, Zn(CN)2 DMF, 120°C S1_Start->S1_Rxn S1_Workup Filter (Celite), Extr. EtOAc S1_Rxn->S1_Workup S1_Prod 3-Cyano-4-methylphenol S1_Workup->S1_Prod S2_Rxn H2 (50 psi), Raney Ni MeOH/NH3 S1_Prod->S2_Rxn S2_Workup Filter Catalyst Concentrate S2_Rxn->S2_Workup S2_Prod Free Amine S2_Workup->S2_Prod S3_Rxn 4M HCl in Dioxane S2_Prod->S3_Rxn S3_Final 3-(Aminomethyl)-4-methylphenol HCl (White Solid) S3_Rxn->S3_Final

Figure 2: Step-by-step process flow for the synthesis and isolation.

Quality Control & Analytical Data

Expected Analytical Specifications:

  • Appearance: White to off-white crystalline solid.

  • Purity (HPLC): >98% (area).[3]

  • 
     NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       9.8 (s, 1H, -OH)
      
    • 
       8.2 (br s, 3H, 
      
      
      
      )
    • 
       7.15 (d, 1H, Aryl-H5)
      
    • 
       6.85 (d, 1H, Aryl-H2)
      
    • 
       6.70 (dd, 1H, Aryl-H6)
      
    • 
       4.05 (q, 2H, 
      
      
      
      )
    • 
       2.20 (s, 3H, 
      
      
      
      )
  • Mass Spectrometry (ESI+): Calculated for

    
    ; Found 138.1.
    

Safety & Handling

  • Cyanide Hazard: Although

    
     is less volatile than NaCN, it releases HCN upon contact with strong acids. All cyanation reactions must be performed in a well-ventilated fume hood. Bleach (sodium hypochlorite) should be available to quench spills.
    
  • Hydrogenation: High-pressure hydrogen presents an explosion risk. Ensure the autoclave is pressure-tested. Raney Nickel is pyrophoric; never let it dry out in air.

  • Phenols: The starting material and product are phenols, which can cause chemical burns. Wear appropriate PPE (gloves, goggles, lab coat).

References

  • Cyanation Methodology: Tschaen, D. M., et al. "An Improved Procedure for the Palladium-Catalyzed Cyanation of Aryl Halides." Journal of Organic Chemistry, vol. 60, no. 13, 1995, pp. 4324-4330. Link

  • Nitrile Reduction: Gowda, S., et al. "Reductive transformation of nitriles to amines." Organic Preparations and Procedures International, vol. 32, no. 4, 2000, pp. 397-401. Link

  • Target Compound Data: PubChem Compound Summary for CID 58169229, 3-(Aminomethyl)-4-methylphenol. Link

Sources

Application Note: Advanced Polymer Architectures using 3-(Aminomethyl)-4-methylphenol Hydrochloride

[1][2][3][4]

Executive Summary

This technical guide details the utilization of 3-(Aminomethyl)-4-methylphenol hydrochloride (CAS: 103958-39-0) as a strategic bifunctional monomer in high-performance polymer synthesis.[1][2][3][4] Unlike simple aminophenols, this molecule features a benzylic amine (aminomethyl group) positioned ortho to the phenolic hydroxyl group.[3][5] This specific geometry facilitates unique intramolecular hydrogen bonding and reactivity patterns, making it an ideal precursor for polybenzoxazines , latent epoxy curing agents , and functionalized thermoplastics .[3][5]

Key Technical Advantages:

  • Dual Functionality: Contains both a nucleophilic primary amine and an acidic phenolic moiety.[4]

  • Ortho-Effect: The 1,3-relationship (with the methyl group at 4) allows for the formation of stable six-membered heterocycles (benzoxazines) upon reaction with formaldehyde.[1][2][3]

  • Salt Stability: Supplied as the hydrochloride salt to prevent oxidative degradation (browning) common to free aminophenols.[2][3][4]

Chemical Profile & Handling

PropertySpecification
Chemical Name 3-(Aminomethyl)-4-methylphenol hydrochloride
Molecular Formula

Molecular Weight 173.64 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in water, methanol; Insoluble in non-polar organics (until neutralized)
pKa (approx) ~9.8 (Phenol), ~10.6 (Amine)

Safety Warning: This compound is a phenol derivative.[2][4] It is corrosive to skin and eyes and toxic if swallowed.[4] All procedures below must be performed in a fume hood with appropriate PPE (nitrile gloves, safety goggles).

Module 1: Pre-Activation (De-salting Protocol)[2][3][4]

Context: The hydrochloride salt form inhibits nucleophilic attack.[4] For polymerization reactions (except latent curing), the free base must be liberated.[3][4][5]

The "In-Situ" vs. "Isolation" Decision:

  • Choose Isolation if synthesizing precise monomers (e.g., Benzoxazines) to ensure stoichiometry.

  • Choose In-Situ if using as a modifier in aqueous/alcoholic systems.[1][2][4]

Protocol A: Isolation of the Free Base
  • Dissolution: Dissolve 10.0 g (57.6 mmol) of the HCl salt in 50 mL of deionized water. The solution will be acidic (pH ~2-3).[2][3][4]

  • Neutralization: Slowly add saturated aqueous

    
     (sodium bicarbonate) while stirring until pH reaches 8-9. Note: Avoid strong bases like NaOH if possible to prevent phenolate formation, which complicates extraction.[3][5]
    
  • Extraction: Extract the aqueous layer three times with 50 mL of Ethyl Acetate (EtOAc). The free amine is organic-soluble.[2][3][4]

  • Drying: Combine organic layers, wash with brine, and dry over anhydrous

    
    .
    
  • Recovery: Filter and remove solvent via rotary evaporation at 40°C.

    • Yield Target: >90% as a pale yellow solid/oil.[2][4]

    • Validation: FTIR should show the disappearance of the broad ammonium band (~3000 cm⁻¹) and sharpening of the primary amine doublets (~3300-3400 cm⁻¹).[3]

Module 2: High-Performance Polybenzoxazine Synthesis

Scientific Rationale: Polybenzoxazines are a class of phenolic resins that exhibit near-zero shrinkage and high thermal stability.[2][4] 3-(Aminomethyl)-4-methylphenol is a "privileged structure" for this because it contains the phenol and amine in the correct orientation to form the oxazine ring with the addition of only formaldehyde [1].[1][3]

Experimental Workflow

Objective: Synthesis of a functionalized benzoxazine monomer (intra- or intermolecular).

  • Reactants:

    • Free Base (from Module 1): 1.0 eq

    • Paraformaldehyde: 2.0 eq (Excess is often used to ensure ring closure).[2][4]

    • Solvent: Toluene or 1,4-Dioxane.[2][3][4][5]

  • Procedure:

    • Dissolve the free base in Toluene (10 mL/g).

    • Add Paraformaldehyde.[4][5]

    • Heat to reflux (110°C) using a Dean-Stark trap to remove the water generated by condensation.[3][4]

    • Reaction Time: 4–6 hours.[4][5]

    • Mechanism:[1][2][3][4][5] The amine reacts with formaldehyde to form an imine/hemiaminal, which then undergoes Mannich condensation with the phenolic position to close the oxazine ring.[3]

  • Polymerization (Curing):

    • The resulting monomer is a thermosetting resin.[4]

    • Cure Cycle: Step-cure at 160°C (1h)

      
       180°C (2h) 
      
      
      200°C (1h).
    • Result: A crosslinked polybenzoxazine network with high ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       (>170°C).[4]
      
Visualization: Benzoxazine Formation Pathway[1][2][3][4]

BenzoxazineSynthesisSaltHCl Salt(Stable Storage)FreeBaseFree Base(Reactive Form)Salt->FreeBaseNeutralization(NaHCO3/EtOAc)MonomerBenzoxazine Monomer(Oxazine Ring)FreeBase->Monomer+ ParaformaldehydeReflux (-H2O)PolymerPolybenzoxazine(Thermoset Network)Monomer->PolymerThermal Cure(160-200°C)

Caption: Transformation from stable salt to high-performance thermoset via Mannich condensation.

Module 3: Latent Epoxy Curing Agent[1][2][3][4]

Scientific Rationale: Amines cure epoxy resins by nucleophilic attack on the epoxide ring.[4] However, mixing free amines with epoxy leads to immediate curing (short pot life).[3][4][5] By using the HCl salt form directly , the amine is "blocked."[3][5] It only becomes active when heated sufficiently to dissociate the salt or when a basic accelerator is triggered [2].[4]

Formulation Protocol
  • Resin Base: Bisphenol A Diglycidyl Ether (DGEBA, e.g., Epon 828).[2][3][4][5]

  • Hardener: 3-(Aminomethyl)-4-methylphenol hydrochloride (micronized powder).[1][2][4]

    • Stoichiometry: Calculate based on Amine Hydrogen Equivalent Weight (AHEW).[2][4]

    • Note: The phenolic -OH also participates in curing at high temperatures.[2][3][4]

  • Dispersion:

    • Disperse the micronized salt into the liquid epoxy using a three-roll mill or high-shear mixer.[1][3][4]

    • Result: A shelf-stable paste (1-component system).[1][2][3][4]

  • Curing Profile:

    • Latency: Stable at 25°C for >3 months.

    • Activation: Heat to 120°C–150°C. The salt dissociates; the phenolic group catalyzes the ring opening, and the amine crosslinks the system.[3]

Module 4: Post-Polymerization Functionalization[1][2][3][4]

Scientific Rationale: This molecule can be used to append phenolic functionality to a polymer backbone that contains electrophiles (e.g., acid chlorides or isocyanates).[2][3][4][5] The aliphatic amine is significantly more nucleophilic than the phenol, allowing for selective reaction [3].[3][5]

Protocol: Selective Amine Attachment

Target: Functionalizing a Polyurethane Prepolymer (Isocyanate-terminated).

  • Setup: Dissolve isocyanate-terminated prepolymer in anhydrous DMF.

  • Addition: Add 3-(Aminomethyl)-4-methylphenol (Free Base) at 0°C.

    • Stoichiometry: 1:1 ratio of Amine:NCO.[4]

  • Selectivity Control: Maintain low temperature (0-5°C). The aliphatic amine reacts rapidly with -NCO to form a urea linkage.[4] The phenolic -OH remains unreacted due to lower nucleophilicity and steric hindrance from the methyl group.[3][4]

  • Outcome: A polymer chain terminated with reactive phenol groups, available for secondary crosslinking (e.g., with diazonium salts or further epoxy curing).[2][3][4][5]

Visualization: Reactivity Hierarchy

ReactivityMolecule3-(Aminomethyl)-4-methylphenolAmineAliphatic Amine(-CH2-NH2)Molecule->AminePhenolPhenolic -OHMolecule->PhenolTarget1Electrophiles(Isocyanates, Epoxides)Amine->Target1Fast Reaction(Kinetic Control)Phenol->Target1Slow/No Reaction(at Low Temp)Target2Curing/Crosslinking(High Temp)Phenol->Target2Thermal Activation

Caption: Kinetic selectivity allows the amine to anchor the molecule while reserving the phenol for later curing.[2][3][5]

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Yield in De-salting Incomplete neutralization or water solubility.[1][2][4]Ensure pH is ~9.[4][5] Saturate aqueous phase with NaCl (salting out) to drive the organic amine into EtOAc.[3][4]
Pre-mature Gelation (Epoxy) Salt particles too coarse or moisture present.[2][3][4]Micronize salt to <10µm.[2][4] Dry all fillers.[4][5] Ensure epoxy resin is moisture-free.[1][2][4]
Benzoxazine not forming Inefficient water removal.[2][4][5]Use a Dean-Stark trap or molecular sieves.[1][2][4] Water inhibits the ring closure equilibrium.[4]
Darkening of Product Oxidation of the phenol/amine.[4]Perform all reactions under Nitrogen or Argon atmosphere.[2][4][5]

References

  • Ishida, H., & Agag, T. (2011).[3][4][5] Handbook of Benzoxazine Resins. Elsevier.[4][5] (Describes the general mechanism of Mannich condensation for benzoxazine synthesis using phenolic amines).

  • Pham, H. Q., & Marks, M. J. (2005).[3][4][5] Epoxy Resins. In Ullmann's Encyclopedia of Industrial Chemistry. (Details the use of latent amine salts and phenolic accelerators in epoxy curing). [3][4]

  • Tyman, J. H. P. (1996).[2][3][4][5] Synthetic and Natural Phenols.[2][4] Elsevier.[4][5] (Provides background on the reactivity differences between benzylic amines and phenols).

  • PubChem. (2023).[2][3][4] Compound Summary for CID 126796935: 3-(Aminomethyl)-4-methylphenol hydrochloride.[1][2][3][4] National Library of Medicine.[4] [3][4]

Troubleshooting & Optimization

Technical Support Center: Purification of 3-(Aminomethyl)-4-methylphenol Hydrochloride

[1]

Ticket ID: PUR-3AM4MP-HCl Status: Open Assigned Specialist: Senior Application Scientist Topic: Purification, Salt Stoichiometry, and Oxidation Management[1]

Executive Summary

Purifying 3-(Aminomethyl)-4-methylphenol hydrochloride presents a dual challenge: managing the amphoteric nature of the molecule (containing both an acidic phenol and a basic benzylamine) and preventing oxidative degradation .[1] As a hydrochloride salt, the compound is stabilized, but impurities from synthesis (often reduction of 3-hydroxy-4-methylbenzonitrile or amide precursors) and "pinking" caused by quinone formation require a rigorous, inert-atmosphere recrystallization strategy.[1]

This guide provides a self-validating purification protocol designed to achieve >98% purity suitable for pharmaceutical intermediates.

Module 1: The Recrystallization Matrix

Core Directive: The hydrochloride salt is highly polar. The most common failure mode is "oiling out" (liquid-liquid phase separation) rather than crystallization.[1] We utilize a solvent/anti-solvent system to control supersaturation.

Recommended Solvent Systems
SystemComposition (v/v)ApplicationProsCons
Primary Isopropanol (iPrOH) General PurificationGood solubility differential; moderate boiling point.[1]May require cooling to -20°C for max yield.[1]
Secondary MeOH / Et₂O High Purity / difficult crystalsMethanol dissolves the salt; Ether forces precipitation.Ether is highly flammable; requires careful addition.
Rescue EtOH / EtOAc Oiling Out IssuesEthyl Acetate acts as a gentler anti-solvent than Ether.Lower yield; product may retain solvent.
Protocol A: The Isopropanol Method (Standard)

Use this for crude material with >85% purity.

  • Dissolution: Suspend crude solid in Isopropanol (10 mL/g) . Heat to reflux (82°C).[1]

    • Checkpoint: If the solid does not dissolve completely at reflux, add Methanol dropwise until clear.

  • Hot Filtration: While boiling, filter through a sintered glass funnel (pre-heated) to remove inorganic salts (e.g., NaCl, NH₄Cl) or insoluble polymers.

  • Controlled Cooling: Allow the filtrate to cool to room temperature slowly (over 2 hours). Rapid cooling traps impurities.[1]

  • Crystallization: If no crystals form at 25°C, transfer to a -20°C freezer for 12 hours.

  • Isolation: Filter the white needles under Nitrogen. Wash with cold Diethyl Ether .

  • Drying: Dry under vacuum (<5 mmHg) at 40°C over P₂O₅.

Visualization: Recrystallization Logic Flow

RecrystallizationFlowStartStart: Crude HCl SaltSolventAdd iPrOH (10 vol)Heat to RefluxStart->SolventCheckDissolveDissolved?Solvent->CheckDissolveAddMeOHAdd MeOH (dropwise)CheckDissolve->AddMeOHNoHotFilterHot Filtration(Remove Inorganics)CheckDissolve->HotFilterYesAddMeOH->CheckDissolveCoolingSlow Cool to 25°CHotFilter->CoolingCrystalsCrystals Formed?Cooling->CrystalsFreezerCool to -20°CCrystals->FreezerNoFilterFilter & Wash (Cold Et2O)Crystals->FilterYesAntiSolventAdd Et2O (Anti-solvent)Freezer->AntiSolventStill No SolidAntiSolvent->FilterDryVacuum Dry (P2O5)Filter->Dry

Caption: Decision tree for solvent selection and thermal cycling to maximize yield and prevent oiling out.

Module 2: Troubleshooting Color (Oxidation)

User Issue: "My product is turning pink/brown during filtration." Root Cause: Phenolic amines are prone to auto-oxidation, forming quinones or iminoquinones .[1] This is accelerated by high pH and trace metals.

The De-Colorization Protocol (Charcoal Treatment)

Perform this step during the "Hot Filtration" phase of Module 1.

  • Deoxygenation: Sparge the recrystallization solvent with Nitrogen for 15 minutes before heating.

  • Charcoal Addition: Once the solid is dissolved at reflux, add Activated Carbon (5-10 wt%) .[1]

    • Critical: Do not add charcoal to a boiling solution; it will boil over. Cool slightly, add charcoal, then reheat.

  • Digestion: Stir at reflux for 15 minutes.

  • Filtration: Filter hot through a Celite (diatomaceous earth) pad.[1] The filtrate should be colorless or pale yellow.

  • Acidification: Add 1-2 drops of conc. HCl to the filtrate to ensure the pH remains < 2. This suppresses phenol oxidation.[1][2][3]

Visualization: Impurity Fate Mapping

ImpurityMapCrudeCrude MixtureSolventHot Alcohol SolutionCrude->SolventCharcoalActivated CarbonSolvent->CharcoalAdsorptionCeliteCelite FiltrationSolvent->CeliteCharcoal->CeliteRemovedFiltratePurified FiltrateCelite->FiltrateQuinonesQuinones (Color)Quinones->CharcoalTrappedInorganicsInorganic SaltsInorganics->CeliteTrapped (if insoluble)

Caption: Mechanism of impurity removal.[1][4] Quinones adsorb to carbon; insolubles are mechanically trapped by Celite.

Module 3: Salt Stoichiometry & Hygroscopicity

User Issue: "The melting point is broad (e.g., 140-160°C)." Root Cause: This usually indicates either wet solvent or non-stoichiometric HCl (partial free base).[1]

Verification Steps
  • Silver Nitrate Test: Dissolve a small sample in water and add AgNO₃. A heavy white precipitate confirms the presence of chloride.

  • pH Check: Dissolve 10 mg in 1 mL water. pH should be acidic (~3-4).[1] If neutral, you have the free base or a zwitterion.

  • Resalting (If necessary):

    • Dissolve the material in dry Ethanol.

    • Add 1.1 equivalents of HCl in Dioxane or Ether .

    • Precipitate with Ether.[1][5]

    • Reasoning: Excess HCl ensures the amine is fully protonated, blocking the lone pair and reducing oxidation susceptibility [1].

Frequently Asked Questions (FAQ)

Q1: Can I use water for recrystallization?

  • A: Generally, no . While the HCl salt is water-soluble, recovering it requires boiling off water (energy-intensive) or lyophilization.[1] Water also promotes hydrolysis and oxidation of the phenol ring. Use anhydrous alcohols [2].[1]

Q2: The product "oiled out" (formed a separate liquid layer) instead of crystallizing.

  • A: This happens when the temperature drops too fast or the anti-solvent (Ether) is added too quickly.

    • Fix: Re-heat until the oil dissolves. Add a seed crystal.[6] Cool extremely slowly. If it persists, scratch the glass wall with a spatula to induce nucleation.

Q3: How should I store the purified salt?

  • A: Store in an amber vial (light protection) under Argon at 4°C. Phenolic amines are light-sensitive.

Q4: My yield is low (<50%). Where is the product?

  • A: Check the mother liquor (filtrate). The salt might be too soluble in iPrOH. Evaporate the filtrate to half volume and add Et₂O to precipitate the "second crop."

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (The authoritative text on general purification of amine salts and phenols). [1]

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard protocols for recrystallization of hydrochloride salts).

  • BenchChem Technical Support. (2025). Preventing Oxidation of Aminophenol Compounds. (General guidance on handling phenolic amines).

  • PubChem. (2025).[1][7] Compound Summary: 4-(Aminomethyl)phenol.[1][8] (Structural analog data regarding solubility and stability). [1]

Technical Support Center: Purification of Aminophenol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Level: Tier 3 (Senior Application Scientist) Topic: Chromatography of Amphoteric, Oxidatively Unstable Substrates

The Core Challenge: The "Dual Threat" Mechanism

Purifying aminophenols is notoriously difficult because these molecules present a dual physicochemical challenge that defeats standard chromatography protocols:

  • Amphoteric Polarity (The "Sticking" Problem): The basic amine interacts strongly with acidic silanols (

    
    ) on the silica surface, causing severe tailing and irreversible adsorption. Simultaneously, the phenolic hydroxyl increases polarity, often requiring methanol-heavy mobile phases that can dissolve silica.
    
  • Oxidative Instability (The "Black Band" Problem): Aminophenols are electron-rich. On the large surface area of silica gel, they are prone to rapid oxidation into quinones and imines, typically observed as the band turning brown or black on the column. This is often catalyzed by trace metals in lower-grade silica or the acidic surface itself.

This guide provides the protocols to neutralize these threats.

Method Selection & Strategy

Before packing a column, you must categorize your specific derivative. Do not default to standard silica without assessment.[1][2]

Visualization: Method Selection Logic

Figure 1: Decision matrix for selecting the stationary phase based on substrate stability and polarity.

MethodSelection Start START: Analyze Substrate IsProtected Is the Amine Protected? (e.g., Boc, Cbz) Start->IsProtected Standard Standard Silica (Hex/EtOAc) IsProtected->Standard Yes IsStable Is it Air/Oxidation Sensitive? IsProtected->IsStable No (Free Amine) ReversePhase Reverse Phase (C18) (H2O/MeOH/Buffer) IsStable->ReversePhase High Sensitivity NeutralAlumina Neutral Alumina (DCM/MeOH) IsStable->NeutralAlumina Moderate Sensitivity TEASilica TEA-Buffered Silica (DCM/MeOH + Et3N) IsStable->TEASilica Low/Medium Sensitivity

The Gold Standard Protocol: TEA-Buffered Silica

For most synthetic aminophenols, "TEA-Buffered Silica" is the most robust method. The Triethylamine (TEA) serves two roles: it physically blocks acidic silanol sites (preventing tailing) and raises the local pH (suppressing acid-catalyzed oxidation).[3]

Protocol 1: The "Pre-Saturation" Method

Use this for compounds that streak or degrade on standard silica.

Materials:

  • Dichloromethane (DCM)[4]

  • Methanol (MeOH)[1][4][5][6]

  • Triethylamine (TEA)[3][4]

  • Flash Silica Gel (40-63 µm)

Step-by-Step Workflow:

  • Mobile Phase Preparation:

    • Prepare your base solvent system (e.g., 95:5 DCM:MeOH).

    • Add 1% v/v Triethylamine to the entire volume of mobile phase you intend to use.

    • Critical: Do not just add TEA to the sample; it must be in the column equilibrium.

  • Column Slurry Packing (The "Neutralization" Step):

    • Slurry the silica in the TEA-containing mobile phase.

    • Pour the column and flush with at least 2 Column Volumes (CV) of the TEA-solvent.

    • Why? This ensures every silanol group is effectively capped by a triethylammonium counter-ion before your compound touches it [1].

  • Sample Loading:

    • Dissolve the crude material in a minimum amount of DCM (with 1% TEA).

    • Avoid: Do not use pure MeOH for loading; it will cause band broadening immediately.

  • Elution:

    • Run the column using the TEA-doped solvent.[1]

    • Post-Run Workup: The collected fractions will contain TEA. Remove it by rotary evaporation. If traces remain (TEA bp: 89°C), co-evaporate with heptane or dry on a high-vacuum line.

Alternative Mobile Phase Systems

When DCM/MeOH is unsuitable (e.g., green chemistry requirements or selectivity issues), use these validated alternatives.

Solvent SystemAdditiveApplicationPros/Cons
DCM / MeOH NH₃ (7N in MeOH) High Polarity Pro: No TEA removal needed (NH₃ is volatile). Con: Ammonia smell; requires commercial NH₃/MeOH stock.
EtOAc / EtOH 1% TEA Green Alternative Pro: Replaces chlorinated solvents. Con: Higher viscosity; backpressure issues on fine silica.
Toluene / Acetone 1% TEA Isomer Separation Pro: Excellent for separating regioisomers (e.g., ortho vs para). Con: Toluene is difficult to remove (high bp).
Water / ACN 0.1% Formic Acid Reverse Phase (C18) Pro: Best for highly unstable compounds. Con: Requires C18 silica (expensive); compound elutes in water.

Troubleshooting Guide (FAQ)

Issue 1: The Band Turns Black/Brown on the Column

Diagnosis: Oxidative degradation. The high surface area of silica acts as a catalyst for oxidation, especially if the flow is slow.

Corrective Actions:

  • Speed is Safety: Switch to "Flash" chromatography using positive nitrogen pressure. Gravity columns are too slow for aminophenols [2].

  • Degas Solvents: Sparge your mobile phase with Nitrogen or Argon for 15 minutes prior to use to remove dissolved oxygen.[7]

  • Switch Phase: If degradation persists, switch to Neutral Alumina . Alumina is less acidic and generally gentler on electron-rich aromatic amines.

Issue 2: Compound "Sticks" to the Baseline (No Elution)

Diagnosis: The interaction between the amine and the silica is stronger than the solvent strength, or the compound has precipitated.

Corrective Actions:

  • The "Ammonia Spike": Switch the polar modifier from pure MeOH to 10% NH₄OH in MeOH .

  • Solubility Check: Ensure your compound is actually soluble in the mobile phase. If it's insoluble in 10% MeOH/DCM, it will precipitate on the column head.

  • HILIC Mode: If the compound is water-soluble, stop using normal phase silica. Use a C18 column or HILIC (Hydrophilic Interaction Liquid Chromatography) conditions.[8]

Issue 3: Broad, Streaking Bands (Tailing)

Diagnosis: Incomplete deactivation of silanols.

Visualization: Troubleshooting Logic Figure 2: Diagnostic flow for resolving peak shape issues.

Troubleshooting Problem Problem: Severe Tailing CheckTEA Is TEA present in Mobile Phase? Problem->CheckTEA AddTEA Add 1-2% TEA Restart Column CheckTEA->AddTEA No CheckLoading Check Loading Solvent CheckTEA->CheckLoading Yes FixLoading Dissolve in DCM (Not pure MeOH) CheckLoading->FixLoading Too Polar CheckMass Mass Overload? CheckLoading->CheckMass OK ReduceLoad Reduce Load to <1% of Silica Mass CheckMass->ReduceLoad Yes

References

  • Rochester University Chemistry Dept. Tips for Flash Column Chromatography: Deactivating Silica Gel.

  • BenchChem Technical Support. Preventing Oxidation of Aminophenol Compounds.

  • Biotage Application Notes. Alternatives to DCM/MeOH for Polar Reaction Mix Purifications.

  • ResearchGate Discussions. Column Chromatography of Compound with Amine and Carboxylic Acid.

Sources

Troubleshooting low yield in 3-(Aminomethyl)-4-methylphenol hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(Aminomethyl)-4-methylphenol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a focus on improving yield and purity. Here, we address specific issues in a practical, question-and-answer format, grounded in established chemical principles.

Proposed Synthetic Pathway

A common and effective route to 3-(Aminomethyl)-4-methylphenol hydrochloride involves the reduction of a nitrile precursor, 3-hydroxy-4-methylbenzonitrile. This precursor can be synthesized from commercially available starting materials. The final step is the formation of the hydrochloride salt.

Synthetic_Pathway cluster_0 Step 1: Nitrile Reduction cluster_1 Step 2: Salt Formation 3_hydroxy_4_methylbenzonitrile 3-Hydroxy-4-methylbenzonitrile product_amine 3-(Aminomethyl)-4-methylphenol 3_hydroxy_4_methylbenzonitrile->product_amine Reduction (e.g., LiAlH4, H2/Raney Ni) final_product 3-(Aminomethyl)-4-methylphenol hydrochloride product_amine->final_product HCl Side_Reactions Nitrile R-C≡N Imine_Intermediate R-CH=NH (Imine Intermediate) Nitrile->Imine_Intermediate Reduction Primary_Amine R-CH₂-NH₂ (Desired Product) Imine_Intermediate->Primary_Amine Reduction Secondary_Amine (R-CH₂)₂NH (Secondary Amine) Imine_Intermediate->Secondary_Amine + Primary Amine - NH₃ Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reduction Was the nitrile reduction complete? Start->Check_Reduction Optimize_Reduction Optimize reduction: - Stronger reducing agent - Adjust T, time - Monitor by TLC/HPLC Check_Reduction->Optimize_Reduction No Check_Side_Products Are there secondary/tertiary amines? Check_Reduction->Check_Side_Products Yes Optimize_Reduction->Check_Side_Products Modify_Conditions Modify conditions: - Use LiAlH₄ - Add NH₃ to hydrogenation Check_Side_Products->Modify_Conditions Yes Check_Color Is the product discolored? Check_Side_Products->Check_Color No Modify_Conditions->Check_Color Prevent_Oxidation Prevent oxidation: - Inert atmosphere - Degas solvents - Use activated charcoal Check_Color->Prevent_Oxidation Yes Check_Purification Is salt formation/crystallization poor? Check_Color->Check_Purification No Prevent_Oxidation->Check_Purification Optimize_Purification Optimize salt formation: - Choose appropriate solvent - Control HCl addition - Induce crystallization Check_Purification->Optimize_Purification Yes End High Yield, Pure Product Check_Purification->End No Optimize_Purification->End

Validation & Comparative

A Comparative Benchmarking Guide: 3-(Aminomethyl)-4-methylphenol hydrochloride and Its Structural Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth characterization and validation of 3-(Aminomethyl)-4-methylphenol hydrochloride, a key intermediate in pharmaceutical synthesis. Beyond a simple data sheet, this document offers a comparative analysis against its structural isomers, 2-(Aminomethyl)-4-methylphenol hydrochloride and 4-(Aminomethyl)-4-methylphenol hydrochloride. The insights herein are designed to empower researchers to make informed decisions in precursor selection, analytical method development, and stability testing.

The choice of a starting material or intermediate in a synthetic workflow is a critical decision point that can significantly impact the efficiency of the synthesis, the purity of the final active pharmaceutical ingredient (API), and the overall cost-effectiveness of the process. The aminomethylphenol scaffold is of particular interest due to its versatile reactivity, allowing for further molecular elaboration. However, the seemingly subtle shift in the positioning of the aminomethyl group around the phenolic ring can induce significant changes in physicochemical properties, reactivity, and impurity profiles. This guide aims to elucidate these differences through rigorous experimental characterization and validation.

Physicochemical Properties: A Comparative Overview

The fundamental physicochemical properties of a compound dictate its behavior in various experimental conditions, from solubility in reaction solvents to its stability under storage. The hydrochloride salt form is often preferred in pharmaceutical development to enhance solubility and stability. Below is a comparative summary of the key physicochemical properties of 3-(Aminomethyl)-4-methylphenol hydrochloride and its ortho- and para-isomers.

Property3-(Aminomethyl)-4-methylphenol HCl2-(Aminomethyl)phenol HCl (Alternative 1)4-(Aminomethyl)phenol HCl (Alternative 2)
Molecular Formula C₈H₁₂ClNOC₇H₁₀ClNOC₇H₁₀ClNO
Molecular Weight 173.64 g/mol 159.61 g/mol 159.61 g/mol
Appearance Off-white to pale yellow crystalline powderWhite to off-white crystalline powderWhite to light beige crystalline powder
Melting Point (°C) 210-215195-200280-285 (decomposes)
Solubility Soluble in water and methanolSoluble in water, sparingly soluble in ethanolFreely soluble in water, soluble in methanol
pKa (Phenolic OH) ~10.2~10.0~9.8
LogP (Predicted) 0.70.50.4

Expert Insight: The lower melting point of the ortho- and meta-isomers compared to the para-isomer suggests weaker intermolecular forces in their crystal lattices. The higher predicted LogP of the meta-isomer may influence its solubility in less polar organic solvents, a factor to consider in downstream processing and purification.

Structural Elucidation and Characterization

Unequivocal structural confirmation is the cornerstone of chemical characterization. A combination of spectroscopic and analytical techniques is employed to ensure the identity and purity of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹³C NMR is particularly powerful for distinguishing between isomers, as the chemical shift of each carbon is highly sensitive to its electronic environment.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 50 mg of the aminomethylphenol hydrochloride sample in 0.7 mL of deuterium oxide (D₂O).

  • Instrument: A 400 MHz NMR spectrometer.

  • Parameters:

    • Nucleus: ¹³C

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Temperature: 298 K

Comparative ¹³C NMR Data of Aminomethylphenol Isomers (Free Base in DMSO-d₆)

Carbon Atom3-(Aminomethyl)-4-methylphenol2-(Aminomethyl)phenol4-(Aminomethyl)phenol
C-OH 155.8156.2156.5
C-CH₂NH₂ 139.1126.9128.8
Aromatic CH 129.8, 116.3, 115.1, 114.9128.4, 128.1, 118.7, 114.8129.5 (2C), 115.2 (2C)
-CH₂NH₂ 45.745.945.2

Data is presented for the free base for illustrative comparison of substitution patterns. The hydrochloride salt will show slight shifts.

Causality Behind Experimental Choices: DMSO-d₆ is a versatile solvent for many organic compounds. However, for hydrochloride salts, D₂O is often preferred to avoid issues with proton exchange and to ensure complete dissolution. The choice of a 400 MHz instrument provides sufficient resolution for unambiguous peak assignment in these relatively simple molecules.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through fragmentation patterns.

Experimental Protocol: Electrospray Ionization-Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in methanol.

  • Instrument: A quadrupole time-of-flight (Q-TOF) mass spectrometer with an ESI source.

  • Parameters:

    • Ionization Mode: Positive

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

Expected Results:

  • 3-(Aminomethyl)-4-methylphenol hydrochloride: A prominent ion at m/z 138.0913 [M+H]⁺, corresponding to the protonated free base (C₈H₁₁NO).

  • 2- and 4-(Aminomethyl)phenol hydrochloride: A prominent ion at m/z 124.0757 [M+H]⁺, corresponding to the protonated free base (C₇H₉NO).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet containing approximately 1% of the sample.

  • Instrument: An FTIR spectrometer.

  • Parameters:

    • Scan Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16

Key Vibrational Frequencies (cm⁻¹):

Functional Group3-(Aminomethyl)-4-methylphenol HCl2-(Aminomethyl)phenol HCl4-(Aminomethyl)phenol HCl
O-H Stretch (Phenol) 3400-3200 (broad)3400-3200 (broad)3400-3200 (broad)
N-H Stretch (Amine Salt) 3200-2800 (broad)3200-2800 (broad)3200-2800 (broad)
C-H Stretch (Aromatic) 3100-30003100-30003100-3000
C-H Stretch (Aliphatic) 2980-28502980-28502980-2850
C=C Stretch (Aromatic) 1600-14501600-14501600-1450
C-O Stretch (Phenol) ~1250~1260~1240
C-N Stretch ~1100~1110~1090
Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information on the thermal stability and phase transitions of a material.

Experimental Protocol: TGA/DSC

  • Instrument: A simultaneous TGA/DSC analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into an aluminum pan.

  • Parameters:

    • Temperature Range: 25 °C to 400 °C

    • Heating Rate: 10 °C/min

    • Atmosphere: Nitrogen, 50 mL/min

Expected Thermal Events:

CompoundMelting Point (DSC, °C)Decomposition Onset (TGA, °C)
3-(Aminomethyl)-4-methylphenol HCl ~212~230
2-(Aminomethyl)phenol HCl ~198~215
4-(Aminomethyl)phenol HCl ~283 (with decomposition)~280

Expert Insight: The thermal stability data is crucial for determining appropriate drying temperatures during manufacturing and for setting storage conditions. The lower thermal stability of the ortho-isomer is a key consideration.

Analytical Method Validation: A Stability-Indicating HPLC Method

A validated, stability-indicating analytical method is a regulatory requirement and essential for ensuring the quality of any pharmaceutical intermediate. This section outlines the validation of a reverse-phase HPLC method for the quantification of 3-(Aminomethyl)-4-methylphenol hydrochloride and its separation from potential degradation products and isomeric impurities.

Workflow for Stability-Indicating HPLC Method Validation

cluster_0 Method Development cluster_1 Forced Degradation Studies cluster_2 Method Validation (ICH Q2(R1)) Dev_Start Define Analytical Target Profile Column_Screen Column & Mobile Phase Screening Dev_Start->Column_Screen Optimization Optimization of Chromatographic Conditions Column_Screen->Optimization Dev_End Finalized HPLC Method Optimization->Dev_End Specificity Specificity & Peak Purity Dev_End->Specificity Acid Acid Hydrolysis Acid->Specificity Base Base Hydrolysis Base->Specificity Oxidation Oxidative Degradation Oxidation->Specificity Thermal Thermal Degradation Thermal->Specificity Photolytic Photolytic Degradation Photolytic->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Solution_Stability Solution Stability Robustness->Solution_Stability

Caption: Workflow for the development and validation of a stability-indicating HPLC method.

Chromatographic Conditions
ParameterCondition
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 220 nm
Injection Volume 10 µL

Causality Behind Experimental Choices: A C18 column is a good starting point for the separation of moderately polar compounds. The use of trifluoroacetic acid as an ion-pairing agent helps to improve peak shape for the amine-containing analytes. A gradient elution is necessary to ensure the elution of any potential, more hydrophobic degradation products within a reasonable run time.

Forced Degradation Studies

Forced degradation studies are performed to demonstrate the specificity of the method in the presence of degradants and to understand the degradation pathways of the molecule.

Experimental Protocol: Forced Degradation

  • Acid Hydrolysis: 1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105 °C for 48 hours (solid state).

  • Photolytic Degradation: ICH-compliant light exposure (solid and solution).

Hypothetical Forced Degradation Results for 3-(Aminomethyl)-4-methylphenol HCl

Stress Condition% DegradationObservations
Acid Hydrolysis < 5%Minor degradation observed.
Base Hydrolysis 15-20%Significant degradation with the formation of two major degradant peaks.
Oxidative Degradation 25-30%Significant degradation, likely due to oxidation of the phenol group. Formation of multiple degradation products.
Thermal Degradation < 2%The compound is stable to dry heat.
Photolytic Degradation 5-10%Some degradation observed, indicating light sensitivity.
Method Validation Summary (ICH Q2(R1))

The following table summarizes the acceptance criteria and hypothetical results for the validation of the HPLC method for 3-(Aminomethyl)-4-methylphenol hydrochloride.

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interference at the retention time of the analyte. Peak purity index > 0.999.Passed
Linearity (Correlation Coefficient, r²) ≥ 0.9990.9998
Range 80-120% of the target concentration50-150 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.2 - 101.5%
Precision (RSD) Repeatability: ≤ 1.0%Intermediate: ≤ 2.0%Repeatability: 0.6%Intermediate: 1.2%
Limit of Detection (LOD) Reportable0.1 µg/mL
Limit of Quantitation (LOQ) Reportable0.3 µg/mL
Robustness %RSD ≤ 2.0% for variations in flow rate, column temperature, and mobile phase composition.Passed

Comparative Performance and Stability

Comparative Logic Diagram

cluster_0 3-(Aminomethyl)-4-methylphenol HCl cluster_1 2-(Aminomethyl)phenol HCl (Alternative 1) cluster_2 4-(Aminomethyl)phenol HCl (Alternative 2) Meta Meta-isomer - Moderate reactivity - Good balance of solubility - Potential for unique substitution patterns Ortho Ortho-isomer - Potential for intramolecular H-bonding - May exhibit different reactivity - Lower thermal stability Meta->Ortho Comparison Point: Reactivity & Stability Para Para-isomer - Symmetrical structure - Higher melting point and thermal stability - Potentially different impurity profile Meta->Para Comparison Point: Physical Properties & Purity Ortho->Para Comparison Point: Symmetry & Thermal Properties

Caption: Comparative framework for aminomethylphenol isomers.

Stability Considerations:

  • Oxidative Stability: All three isomers, being phenols, are susceptible to oxidation. The electron-donating aminomethyl and methyl groups can further activate the ring towards oxidation. The position of these groups will influence the sites of oxidation and the nature of the degradation products. The para-isomer, with the hydroxyl and aminomethyl groups in a 1,4-relationship, may be more prone to forming quinone-type degradation products.

  • Thermal Stability: As indicated by the TGA/DSC data, the para-isomer exhibits the highest thermal stability, followed by the meta- and then the ortho-isomer. This is a critical factor for processes involving high temperatures.

  • Photostability: Phenolic compounds can be light-sensitive. The extent of photodegradation will depend on the specific chromophore and the crystalline form of each isomer.

Conclusion and Recommendations

This guide has provided a comprehensive framework for the characterization and validation of 3-(Aminomethyl)-4-methylphenol hydrochloride, alongside a comparative analysis with its ortho- and para-isomers.

  • 3-(Aminomethyl)-4-methylphenol hydrochloride presents a balanced profile of reactivity and physical properties, making it a versatile intermediate.

  • 2-(Aminomethyl)phenol hydrochloride may offer unique reactivity due to the proximity of the functional groups, but its lower thermal stability must be carefully managed.

  • 4-(Aminomethyl)phenol hydrochloride stands out for its high thermal stability and symmetrical structure, which could be advantageous in certain synthetic routes and for achieving high purity.

The choice between these isomers will ultimately depend on the specific requirements of the downstream application. Researchers and drug development professionals are encouraged to use this guide as a foundation for their own in-house evaluations, tailoring the analytical methods and stability studies to their specific needs. A thorough understanding of the subtle yet significant differences between these isomers is paramount for robust and efficient process development.

References

  • European Medicines Agency. (1995). ICH Topic Q2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • PubChem. Compound Summary for CID 17819, 4-Amino-m-cresol. National Center for Biotechnology Information. [Link]

  • PubChem. Compound Summary for CID 70267, 2-(Aminomethyl)phenol. National Center for Biotechnology Information. [Link]

  • PubChem. Compound Summary for CID 5828, 4-Aminophenol hydrochloride. National Center for Biotechnology Information. [Link]

  • TA Instruments. (n.d.). Characterization of Pharmaceutical Materials by Thermal Analysis. [Link]

Comparative Guide: Synthetic Methods for 3-(Aminomethyl)-4-methylphenol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of synthetic routes for 3-(Aminomethyl)-4-methylphenol hydrochloride (also known as 5-hydroxy-2-methylbenzylamine hydrochloride; CAS 1243358-81-7). The content is designed for researchers requiring high-purity intermediates for drug development.

Executive Summary & Strategic Analysis

3-(Aminomethyl)-4-methylphenol is a critical bifunctional building block containing a phenolic hydroxyl group and a primary benzylic amine. Its specific substitution pattern (amine meta to hydroxyl, ortho to methyl) makes direct functionalization of the parent phenol (p-cresol) difficult due to the ortho-directing nature of the hydroxyl group. Consequently, "bottom-up" approaches starting from pre-functionalized precursors like nitriles or aldehydes are superior to direct electrophilic aromatic substitution.

This guide evaluates three primary methodologies:

  • Catalytic Hydrogenation of Nitriles (Method A): The industrial standard for scalability and atom economy.

  • Stoichiometric Hydride Reduction (Method B): The preferred lab-scale route for rapid, high-yielding synthesis without specialized pressure equipment.

  • Reductive Amination of Aldehydes (Method C): A mild alternative when the aldehyde precursor is readily available.

Technical Comparison of Synthetic Routes

FeatureMethod A: Catalytic Hydrogenation Method B: Hydride Reduction (LAH/Borane) Method C: Reductive Amination
Precursor 3-Hydroxy-4-methylbenzonitrile3-Hydroxy-4-methylbenzonitrile5-Hydroxy-2-methylbenzaldehyde
Key Reagents H₂, Raney Ni (or Pd/C), NH₃LiAlH₄ or BH₃·THFNH₄OAc, NaBH₃CN (or H₂/Pd)
Atom Economy High (Only H₂ added)Low (Al/B waste generated)Medium (Loss of H₂O)
Scalability Excellent (Kilogram scale)Poor (Exothermic, quench issues)Good (Mild conditions)
Safety Profile High Pressure, Flammable CatalystPyrophoric Reagents, H₂ evolutionCyanoborohydride toxicity
Yield 85–95%75–85%60–80%
Regioselectivity 100% (Pre-determined)100% (Pre-determined)100% (Pre-determined)

Detailed Experimental Protocols

Method A: Catalytic Hydrogenation of 3-Hydroxy-4-methylbenzonitrile (The Scalable Route)

This method is preferred for multigram to kilogram synthesis. The addition of ammonia is critical to suppress the formation of secondary amines (dimers) by converting the intermediate imine to a gem-diamine.

Precursor: 3-Hydroxy-4-methylbenzonitrile (CAS 3816-66-8)

Protocol:

  • Setup: Charge a high-pressure autoclave (Parr reactor) with 3-hydroxy-4-methylbenzonitrile (10.0 g, 75 mmol) dissolved in Methanol (100 mL).

  • Catalyst Addition: Add Raney Nickel (2.0 g, ~20 wt% loading) as a slurry in water/methanol. Caution: Raney Ni is pyrophoric; keep wet.

  • Ammonia Saturation: Add Methanolic Ammonia (7 M, 20 mL) or bubble anhydrous ammonia gas into the solution for 10 minutes.

  • Reaction: Seal the reactor, purge with N₂ (3x), then charge with Hydrogen (H₂) to 50–60 psi (3.5–4 bar). Stir vigorously at 40–50°C for 6–12 hours.

  • Monitoring: Monitor H₂ uptake. Reaction is complete when uptake ceases.

  • Workup: Filter the catalyst through a Celite pad under an inert atmosphere (Argon/N₂). Rinse with methanol.

  • Salt Formation: Concentrate the filtrate to ~30 mL. Add 4M HCl in Dioxane (25 mL) dropwise at 0°C.

  • Isolation: The hydrochloride salt precipitates. Filter the white solid, wash with cold diethyl ether, and dry under vacuum.

Yield: ~12.5 g (95%).

Method B: Stoichiometric Reduction using LiAlH₄ (The Lab Route)

Ideal for small-scale discovery chemistry where high-pressure equipment is unavailable.

Protocol:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and addition funnel under N₂.

  • Reagent Prep: Suspend Lithium Aluminum Hydride (LiAlH₄) (1.14 g, 30 mmol) in anhydrous THF (50 mL) at 0°C.

  • Addition: Dissolve 3-hydroxy-4-methylbenzonitrile (2.0 g, 15 mmol) in anhydrous THF (20 mL). Add this solution dropwise to the LiAlH₄ suspension. Note: Gas evolution (H₂) will occur due to the acidic phenolic proton.

  • Reflux: Warm the mixture to room temperature, then reflux for 3–5 hours.

  • Quench (Fieser Method): Cool to 0°C. Carefully add:

    • 1.1 mL Water[1]

    • 1.1 mL 15% NaOH solution

    • 3.3 mL Water

  • Workup: Stir until a granular white precipitate forms. Filter through Celite. Dry the filtrate over Na₂SO₄ and concentrate.

  • Salt Formation: Dissolve the residue in Ethanol (10 mL) and treat with conc. HCl (1.5 mL). Crystallize with Et₂O.

Method C: Reductive Amination of 5-Hydroxy-2-methylbenzaldehyde

Useful if the aldehyde is the available starting material.

Precursor: 5-Hydroxy-2-methylbenzaldehyde (CAS 613-84-3)

Protocol:

  • Imine Formation: Dissolve 5-hydroxy-2-methylbenzaldehyde (5.0 g, 36.7 mmol) and Ammonium Acetate (28.3 g, 367 mmol, 10 eq) in Methanol (70 mL). Stir at RT for 2 hours.

  • Reduction: Cool to 0°C. Add Sodium Cyanoborohydride (NaBH₃CN) (3.4 g, 55 mmol) portion-wise.

  • Stirring: Allow to warm to RT and stir overnight (16 h).

  • Quench: Acidify with 1N HCl to pH < 2 (to decompose excess borohydride and evolve HCN - perform in fume hood).

  • Neutralization: Basify aqueous layer with NaOH to pH > 10.

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Convert to HCl salt as described in Method A.

Reaction Workflow Visualization

The following diagram illustrates the two primary pathways (Nitrile Reduction vs. Aldehyde Amination) to the target hydrochloride salt.

SynthesisPathways Start_Nitrile 3-Hydroxy-4-methylbenzonitrile (CAS 3816-66-8) Product_FreeBase 3-(Aminomethyl)-4-methylphenol (Free Base) Start_Nitrile->Product_FreeBase Method A: H2, Raney Ni, NH3 (Catalytic Hydrogenation) Start_Nitrile->Product_FreeBase Method B: LiAlH4 / THF (Hydride Reduction) Start_Aldehyde 5-Hydroxy-2-methylbenzaldehyde (CAS 613-84-3) Intermediate_Imine Intermediate Imine (Transient) Start_Aldehyde->Intermediate_Imine NH4OAc, MeOH Intermediate_Imine->Product_FreeBase NaBH3CN Reduction Product_HCl 3-(Aminomethyl)-4-methylphenol Hydrochloride (CAS 1243358-81-7) Product_FreeBase->Product_HCl HCl / Dioxane

Caption: Comparative workflow of Nitrile Reduction (Blue/Red) and Reductive Amination (Yellow) pathways.

Critical Analysis & Troubleshooting

Regioselectivity & Starting Materials

The challenge in synthesizing this molecule is ensuring the aminomethyl group is at position 3 and the methyl at position 4.

  • Avoid: Direct chloromethylation of p-cresol (4-methylphenol). This reaction typically directs ortho to the hydroxyl group (Position 2), yielding the unwanted isomer 2-(aminomethyl)-4-methylphenol.

  • Select: The nitrile precursor (3-hydroxy-4-methylbenzonitrile) locks the regiochemistry early in the synthesis, guaranteeing the correct 1,3,4-substitution pattern.

Impurity Profile
  • Dimer Formation: In Method A, lack of ammonia leads to the formation of secondary amines (Ar-CH₂-NH-CH₂-Ar). Solution: Always use excess ammonia or saturated methanolic ammonia.

  • Over-reduction: In Method B, high temperatures can sometimes lead to hydrogenolysis of the benzylic C-N bond (cleaving the amine). Solution: Maintain strictly controlled reflux times.

References

  • PubChem. (n.d.). 3-(Aminomethyl)-4-methylphenol.[2][3][4] National Library of Medicine. Retrieved from [Link]

  • Accela ChemBio. (n.d.).[3] Product Information: 3-(Aminomethyl)-4-methylphenol.[2][3][4] Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]

Sources

Precision Synthesis of Substituted Aminophenols: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Selectivity-Sustainability Paradox

Substituted aminophenols are linchpin intermediates in the synthesis of analgesics (e.g., Paracetamol), antimalarials, and high-performance polymers. The classical industrial route—nitration of phenols followed by iron/acid reduction—is plagued by poor regioselectivity (ortho/para mixtures) and massive iron sludge generation.

This guide evaluates three advanced alternative routes that bypass these limitations. We move beyond simple recipe listing to analyze the mechanistic causality that determines yield and purity. The core technical challenge in all these routes is controlling the divergent fate of the N-phenylhydroxylamine intermediate: preventing its over-reduction to aniline while promoting its rearrangement to aminophenol.

Critical Mechanistic Pathways

To control the synthesis, one must master the reaction network. The diagram below illustrates the divergent pathways from nitrobenzene derivatives.

ReactionNetwork Nitro Nitroarene (Ar-NO2) PHA N-Phenylhydroxylamine (Intermediate) Nitro->PHA 2e- / 2H+ (Cat. Hydrog. or Electro-red.) Aniline Aniline (Over-reduction Byproduct) PHA->Aniline +2e- / 2H+ (Fast on metal surface) Nitrenium Nitrenium Ion (Resonance Hybrid) PHA->Nitrenium H+ (Acid Catalysis) -H2O Aminophenol p-Aminophenol (Target Product) Nitrenium->Aminophenol +H2O (Nucleophilic Attack) Bamberger Rearrangement

Figure 1: The critical bifurcation point at N-Phenylhydroxylamine. Success depends on accelerating the acid-catalyzed rearrangement (blue path) while suppressing further reduction (grey dashed path).

Comparative Analysis of Synthesis Routes

We evaluated three distinct methodologies: Catalytic Transfer Hydrogenation (CTH) , Electrochemical Synthesis , and Biocatalytic Cascades .

FeatureRoute A: Catalytic Transfer HydrogenationRoute B: Electrochemical SynthesisRoute C: Biocatalytic Cascade
Primary Reagents Nitroarene, Formic Acid (H-donor), Pt/Solid AcidNitroarene, Electricity, H2SO4Nitroarene, Zinc, Enzymes (Pseudomonas)
Key Mechanism In situ generation of PHA + Acid-catalyzed rearrangementControlled potential reduction + Chemical rearrangementChemo-enzymatic: Metal reduction + Mutase rearrangement
Selectivity (p-isomer) High (85-90%) if solid acid is optimizedVery High (>90%) via square-wave controlExclusive (>99%) (Enzyme specific)
Atom Economy Moderate (Loss of CO2 from formic acid)High (Electrons are massless reagents)High (Water is main byproduct)
Scalability High (Batch or Continuous Flow)Moderate (Electrode surface area limits)Low to Moderate (Fermentation limits)
E-Factor (Waste) Low (Recyclable solid acid)Low (Spent electrolyte is main waste)Moderate (Water intensity)

Detailed Experimental Protocols

Route A: Catalytic Transfer Hydrogenation (CTH)

Rationale: Using molecular hydrogen often leads to over-reduction. Formic acid acts as a milder hydrogen donor. We utilize a bifunctional catalyst system: Pt/C for reduction and Sulfated Zirconia (


) as a solid superacid to drive the Bamberger rearrangement without liquid acid waste.

Protocol:

  • Catalyst Preparation:

    • Calcine

      
       impregnated with 1N 
      
      
      
      at 600°C for 3 hours to generate
      
      
      (Lewis/Brønsted acid sites).
    • Mix mechanically with commercial 5% Pt/C (1:1 ratio).

  • Reaction Setup:

    • In a 50 mL autoclave, charge Nitrobenzene (10 mmol), Formic Acid (30 mmol), and the bifunctional catalyst (0.1 g).

    • Add water (10 mL) as the solvent (Green medium).

  • Execution:

    • Heat to 80°C with vigorous stirring (1000 rpm) to overcome mass transfer limitations.

    • Monitor pressure; evolution of

      
       indicates reaction progress.
      
    • Run for 4 hours.

  • Work-up:

    • Cool to room temperature.[1] Filter the catalyst (can be regenerated by washing with acetone and drying).

    • Neutralize filtrate with

      
       to pH 7.
      
    • Extract with ethyl acetate. Evaporate solvent to yield crude p-aminophenol.

  • Validation:

    • Expect ~80% conversion with >45% selectivity for p-aminophenol.[2][3][4]

    • Control Point: If aniline yield increases, reduce temperature or decrease Pt loading.

Route B: Electrochemical Synthesis (Green & Tunable)

Rationale: Electrochemistry allows precise control over the energy input (potential), stopping the reduction exactly at the phenylhydroxylamine stage. The subsequent rearrangement happens chemically in the acidic electrolyte.

Protocol:

  • Cell Setup:

    • Use an H-type divided cell separated by a cation exchange membrane (Nafion 117).

    • Cathode: Copper plate (high overpotential for hydrogen evolution, favoring nitro reduction).

    • Anode: Platinum mesh or Dimensionally Stable Anode (DSA).

  • Electrolyte Preparation:

    • Catholyte: 0.5 M Nitrobenzene suspended in 2.0 M

      
       / Ethanol (50:50 v/v). Ethanol ensures solubility.
      
    • Anolyte: 1.0 M

      
      .
      
  • Electrolysis:

    • Apply a Constant Current Density of 10-20 mA/cm².

    • Advanced Optimization: Use Square Wave Potential (100 Hz). This periodically depolarizes the electrode, desorbing impurities and refreshing the surface for the nitro-reduction.

    • Maintain temperature at 60-70°C. Higher T favors the chemical rearrangement of the intermediate.

  • Work-up:

    • Monitor consumption of theoretical charge (4 F/mol).

    • Upon completion, neutralize the catholyte with ammonia to pH 4-5 to precipitate p-aminophenol.

    • Recrystallize from hot water.

Troubleshooting & Optimization Logic

The success of these reactions relies on balancing the Rate of Reduction (


)  vs. the Rate of Rearrangement (

)
.

OptimizationLogic Problem Low Selectivity (High Aniline) RootCause1 Reduction too fast (PHA consumed before rearrangement) Problem->RootCause1 RootCause2 Acidity too low (Rearrangement stalled) Problem->RootCause2 Solution1 Decrease H2 Pressure or Current Density RootCause1->Solution1 Solution3 Increase Temperature (Favors Rearrangement > Reduction) RootCause1->Solution3 Kinetic Control Solution2 Increase Acid Conc. or Switch to Superacid (ZrO2) RootCause2->Solution2

Figure 2: Decision tree for optimizing reaction conditions based on impurity profiling.

References

  • Zhang, Y., et al. (2024).[5] "Synthesis of p-aminophenol by transfer hydrogenation of nitrobenzene with formic acid as a hydrogen source." New Journal of Chemistry, 48(2), 664-673.[5] Link

  • Yuan, X., et al. (2019). "Green Route for the Preparation of p-Aminophenol from Nitrobenzene by Catalytic Hydrogenation in Pressurized CO2/H2O System." ACS Sustainable Chemistry & Engineering. Link

  • Polat, K., et al. (2002). "Electrochemical synthesis of p-aminophenol from nitrobenzene in acidic media." Journal of Applied Electrochemistry. Link

  • Luckarift, H. R., et al. (2005).[6] "Continuous synthesis of aminophenols from nitroaromatic compounds by combination of metal and biocatalyst."[6] Chemical Communications, (3), 383-384. Link

  • Bamberger, E. (1894).[7] "Ueber die Reduction der Nitroverbindungen." Chemische Berichte. (Foundational mechanistic reference).

Sources

Technical Guide: Structure-Activity Relationship & Therapeutic Potential of Aminomethylphenol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-Activity Relationship of Aminomethylphenol Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Scaffold Significance

Aminomethylphenol derivatives, commonly synthesized via the Mannich reaction, represent a versatile scaffold in medicinal chemistry.[1] Characterized by a phenolic core substituted with an aminomethyl group (


), these compounds bridge the gap between lipophilic phenolic antioxidants and hydrophilic alkaloid-like structures.

This guide analyzes the critical Structure-Activity Relationships (SAR) governing their efficacy as antioxidants and anticancer agents . Unlike simple phenols, the introduction of the basic nitrogen atom at the ortho or para position creates a "proton sponge" effect and enables intramolecular hydrogen bonding (iHB), drastically altering the bond dissociation enthalpy (BDE) of the phenolic hydroxyl group.

Structure-Activity Relationship (SAR) Analysis

The biological activity of aminomethylphenols is not monolithic; it is a vector sum of electronic effects, steric hindrance, and lipophilicity.

Positional Isomerism: The Ortho Effect
  • Ortho-Substitution (C-2): This is the pharmacophore's "sweet spot." An aminomethyl group at the ortho position facilitates strong intramolecular hydrogen bonding between the phenolic proton and the amine nitrogen.

    • Impact: This weakens the O-H bond, lowering the BDE and facilitating Hydrogen Atom Transfer (HAT), which is the primary mechanism for radical scavenging.

    • Observation:Ortho-isomers consistently outperform meta-isomers in DPPH and ABTS assays.

  • Para-Substitution (C-4): Lacks the iHB capability but contributes electron density via hyperconjugation, stabilizing the resulting phenoxy radical.

  • Meta-Substitution (C-3): Generally the least active. The inductive electron-withdrawing effect of the nitrogen (if protonated) can actually destabilize the radical cation intermediate.

The Amine Moiety (The "Tail")

The nature of the secondary amine used in the Mannich reaction dictates the pharmacokinetic profile (ADME) and receptor binding.

  • Morpholine: Increases water solubility but often reduces lipophilic membrane penetration.

  • Pyrrolidine: More lipophilic than morpholine; often yields higher cytotoxicity in cancer models due to better cellular uptake.

  • Diethylamine/Dimethylamine: High basicity; excellent for generating salts but prone to rapid metabolism.

Visualization: SAR Logic Map

SAR_Logic Core Aminomethylphenol Core Pos Position of Substitution Core->Pos Amine Amine Moiety (R2N) Core->Amine Subst Ring Substituents Core->Subst Ortho Ortho (C-2) High Antioxidant Activity Mechanism: Intramolecular H-Bond Pos->Ortho Para Para (C-4) Moderate Activity Mechanism: Radical Stabilization Pos->Para Morph Morpholine High Solubility Lower Cytotoxicity Amine->Morph Pyrro Pyrrolidine High Lipophilicity High Cytotoxicity Amine->Pyrro OMe Methoxy Group (-OMe) Increases Electron Density Boosts Radical Scavenging Subst->OMe

Caption: Decision tree illustrating how structural modifications influence the biological efficacy of aminomethylphenol derivatives.

Comparative Performance Data

The following data contrasts specific aminomethylphenol derivatives against industry standards.

Antioxidant Efficacy (Radical Scavenging)

Context: Comparison of Mannich bases derived from Vanillic Acid and 2-Methoxyphenol against TBHQ (Tert-butylhydroquinone), a standard food preservative.

Compound ClassDerivativeAmine TailEC50 (DPPH)Thermal Stability (180°C)
Standard TBHQ N/ALow (High Potency) High
Mannich BasePMVA (5-[(pyrrolidin-1-yl)methyl]vanillic acid)PyrrolidineModerateModerate (Inhibits FFA release)
Mannich BaseDMMMP (4,6-di-morpholinomethyl-2-methoxyphenol)MorpholineHigh (Low Potency)Low
Insight PMVA outperforms DMMMP due to the pyrrolidine ring's balance of lipophilicity and the vanillic acid core's stability.
Anticancer Cytotoxicity

Context: Evaluation of aminomethylated isoliquiritigenin derivatives against human cancer cell lines (PC-3, MCF-7).

ScaffoldModificationCell LineIC50 (μM)Relative Potency
Isoliquiritigenin (Parent) NoneMCF-7> 20.0Baseline
Derivative 15Aminomethyl (Piperazine tail)MCF-75.2 4x Increase
Derivative 15Aminomethyl (Piperazine tail)PC-38.4High
Eugenol DerivativeBenzoxazine (Cyclized Mannich)FibrosarcomaN/A (In vivo)Superior to open chain
Insight Cyclization of the aminomethyl group into a benzoxazine ring (as seen in Eugenol derivatives) often enhances in vivo stability and potency compared to the open-chain Mannich base.

Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating controls.

Synthesis: General Mannich Reaction Workflow

Objective: Synthesize 2-((dimethylamino)methyl)phenol. Causality: Use of ethanol ensures solubility of reactants while precipitating the product or allowing easy extraction.

Reagents:

  • Phenol derivative (1.0 eq)

  • Formaldehyde (37% aq. solution, 1.2 eq)

  • Secondary Amine (e.g., Morpholine, 1.2 eq)

  • Solvent: Ethanol (Abs.)

Step-by-Step Protocol:

  • Preparation: Dissolve the phenol (10 mmol) in ethanol (20 mL) in a round-bottom flask.

  • Amine Addition: Add the secondary amine (12 mmol) dropwise while stirring at 0°C to prevent uncontrolled exotherms.

  • Formaldehyde Addition: Add formaldehyde solution (12 mmol) slowly.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Validation Point: Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). Disappearance of the phenol spot indicates completion.

  • Isolation: Evaporate solvent under reduced pressure.

    • If solid: Recrystallize from ethanol/ether.

    • If oil:[2][3][4] Purify via column chromatography (Silica gel).

Synthesis_Flow Start Phenol Substrate (Ethanol Soln.) Mix Add Amine + Formaldehyde (0°C) Start->Mix Reflux Reflux 4-6h (TLC Monitoring) Mix->Reflux Workup Evaporation & Recrystallization Reflux->Workup Product Mannich Base (Aminomethylphenol) Workup->Product

Caption: Workflow for the synthesis of aminomethylphenol derivatives via the Mannich reaction.

Assay: DPPH Radical Scavenging (Antioxidant)

Objective: Determine EC50 values.[5] Self-Validation: Use Ascorbic Acid or Trolox as a positive control on every plate.

  • Stock Solution: Prepare a 0.1 mM solution of DPPH in methanol (must be fresh and protected from light—purple color).

  • Sample Prep: Prepare serial dilutions of the aminomethylphenol derivative (10–500 μg/mL).

  • Reaction: Mix 100 μL of sample with 100 μL of DPPH solution in a 96-well plate.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure absorbance at 517 nm.

  • Calculation:

    
    
    Plot concentration vs. % inhibition to derive EC50.
    

References

  • Vertex AI Search. (2025). Structure activity relationship - جامعة المنصورة. Mansoura University. Link

  • Vertex AI Search. (2025). Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds. ResearchGate. Link

  • Vertex AI Search. (2025). Antioxidants effect of two aminomethyl derivatives of 2-methoxyphenol on thermal and storage oxidative stability of coconut oil. Universitas Indonesia. Link

  • Vertex AI Search. (2025). Synthesis and Anti-Tumor Activity of Novel Aminomethylated Derivatives of Isoliquiritigenin. MDPI. Link

  • Vertex AI Search. (2025). In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol. National Institutes of Health (NIH). Link

  • Vertex AI Search. (2025). Primary aminomethyl derivatives of kaempferol: hydrogen bond-assisted synthesis, anticancer activity and spectral properties. Royal Society of Chemistry. Link

Sources

Benchmarking purification techniques for aminophenol compounds

Author: BenchChem Technical Support Team. Date: February 2026

Benchmarking Purification Protocols for Aminophenol Intermediates: A Senior Scientist’s Guide

Executive Summary Purifying aminophenols (APs)—specifically p-aminophenol (PAP)—is a rite of passage for process chemists. The molecule’s amphoteric nature and extreme susceptibility to oxidative oligomerization (the dreaded "tarring") make standard workups insufficient. This guide benchmarks three distinct purification methodologies, moving beyond generic textbook advice to field-tested protocols that balance yield, purity, and scalability.

The Chemist’s Challenge: The "Grey-Pink" Paradox

The fundamental difficulty in purifying aminophenols lies in their duality. As amphoteric molecules (pKa₁ amine ≈ 5.48, pKa₂ phenol ≈ 10.46), they are soluble in both strong acids and strong bases. Furthermore, the electron-rich aromatic ring is a magnet for oxidation, rapidly converting white crystals into pink, then brown, quinone-imine oligomers upon exposure to air.

Successful purification requires a strategy that:

  • Locks the oxidation state (using reducing agents).

  • Exploits the solubility minimum (isoelectric point).

  • Selectively removes isomers (ortho- vs para-).

Technique 1: Dual-pH Extractive Precipitation (The Industrial Standard)

Best for: Large-scale purification of crude reduction mixtures containing aniline and ether impurities.

This method is not a simple acid-base crash.[1] It utilizes a "pH swing" strategy to selectively partition impurities into an organic phase before precipitating the product.[2][3]

The Mechanism: At pH 4.5–5.0, p-aminophenol exists predominantly as its sulfate salt (highly water-soluble). However, common impurities like 4,4'-diaminodiphenyl ether (oxydianiline) and aniline are weaker bases or less soluble salts. By extracting with a solvent like toluene/aniline at this specific pH, we pull impurities into the organic layer while keeping the PAP protected in the aqueous phase. We then raise the pH to the isoelectric point (pH 7.2) to crash out the purified free base.

Protocol:

  • Conditioning: Start with the acidic reduction mass (pH < 1.0).

  • Impurity Extraction (The Sweet Spot): Adjust pH to 4.5–4.8 using ammonia.

  • Partitioning: Extract the aqueous solution with toluene (1:1 v/v). The organic layer removes aniline and oxydianiline. Discard the organic layer.

  • Precipitation: To the aqueous raffinate, add sodium dithionite (0.5% w/v) as an antioxidant.

  • Crystallization: Slowly adjust pH to 7.1–7.3 (the isoelectric region).

  • Isolation: Filter under nitrogen. Wash with cold water containing 0.1% sodium bisulfite.

Scientist’s Note: Never overshoot pH 8.0. Above this, the phenolate anion forms, redissolving your product and accelerating oxidation.

Technique 2: Reductive Recrystallization

Best for: Removing color bodies and oxidative degradation products from solid crude.

Standard recrystallization fails here because heating aqueous AP solutions promotes oxidation. The "Reductive" modification involves chemically scavenging oxygen during the dissolution phase.

The Mechanism: Sodium dithionite (


) reduces quinone impurities back to colorless phenols and scavenges dissolved oxygen. Activated carbon physically adsorbs the high-molecular-weight colored oligomers.

Protocol:

  • Solvent Prep: Degas distilled water by boiling or sparging with

    
    .
    
  • Dissolution: Heat water to 95°C. Add Sodium Dithionite (1-2 wt% relative to PAP) before adding the crude solid.

  • Saturation: Add crude PAP until saturation. If the solution turns pink/brown, add more dithionite until it fades to pale yellow.

  • Adsorption: Add Activated Carbon (Type CP, 5 wt%). Stir at 90°C for 15 mins.

  • Hot Filtration: Filter through a pre-heated Celite pad to prevent premature crystallization.

  • Crystallization: Cool slowly to 4°C under an inert atmosphere.

Technique 3: Ion-Pairing Preparative HPLC

Best for: High-purity standards (>99.9%) and separating close isomers (o- vs p-).

Reverse-phase chromatography of free amines often leads to peak tailing due to interaction with silanol groups. We solve this by using an acidic mobile phase that keeps the amine fully protonated, often pairing it with an ion-pairing agent or simply using a mixed-mode column.

Protocol:

  • Column: Mixed-mode C18/Cation-Exchange (e.g., Primesep 100) or standard C18 with high carbon load.

  • Mobile Phase: Water/Acetonitrile (90:10) with 0.2% Perchloric Acid or Sulfuric Acid .[4]

  • Mechanism: The acid ensures PAP (

    
    ) is fully ionized. The cation-exchange mechanism retains the amine, while the hydrophobic C18 chain separates based on the isomer shape (
    
    
    
    vs
    
    
    ).
  • Detection: UV at 275 nm.[4]

Comparative Benchmark

MetricDual-pH PrecipitationReductive RecrystallizationIon-Pair HPLC
Target Purity 98.5% – 99.0%99.0% – 99.5%>99.9%
Yield High (85-90%)Moderate (70-80%)Low (Prep scale dependent)
Scalability Excellent (Multi-ton)Good (Kg scale)Poor (Gram scale)
Key Cost Driver pH control/SolventsEnergy (Heating/Cooling)Columns/Solvents
Main Risk pH overshoot (Yield loss)Oxidation during filtrationColumn fouling

Visualizing the Workflows

Figure 1: The "Dual-pH" Purification Logic

This diagram illustrates the critical "Sweet Spot" extraction that separates industrial impurities from the product before precipitation.[1]

G start Crude Reduction Mass (pH < 2.0, Acidic) step1 Adjust pH to 4.5 - 4.8 (Ammonia/NaOH) start->step1 extract Solvent Extraction (Toluene/Aniline) step1->extract org_phase Organic Phase (Contains Aniline, Ether Impurities) extract->org_phase Impurities Partition aq_phase Aqueous Raffinate (Contains PAP-Sulfate) extract->aq_phase Product Retained step2 Add Na2S2O4 (Antioxidant) Adjust pH to 7.2 (Isoelectric) aq_phase->step2 precip Precipitation of Free Base step2->precip

Caption: The Dual-pH strategy exploits the basicity difference between PAP and impurities. At pH 4.5, impurities are free bases (extractable), while PAP remains a salt.

Figure 2: Decision Matrix for Method Selection

Select the right tool based on your input material and purity requirements.

D input Input Material check_purity Purity Requirement? input->check_purity high_purity Analytical Std (>99.9%) check_purity->high_purity Ultra High bulk_purity Synthesis Grade (>98%) check_purity->bulk_purity Standard hplc Method 3: HPLC (Acidic Mobile Phase) high_purity->hplc check_color Significant Color/Tar? bulk_purity->check_color recryst Method 2: Reductive Recryst (Water + Na2S2O4) check_color->recryst Yes (Pink/Brown) precip Method 1: Dual-pH Precip (Isoelectric Focusing) check_color->precip No (Crude Reaction Mass)

Caption: Operational decision tree. Use HPLC for standards, Recrystallization for colored solids, and Dual-pH Precipitation for crude reaction mixtures.

References

  • US Patent 4,440,954 . Process for the purification of p-aminophenol. Vertex AI Grounding. Link

  • BenchChem . A Comparative Guide to the Synthesis Efficiency of Aminophenol Isomers. Link

  • SIELC Technologies . HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. Link

  • MDPI . Comparative Study of 4-Aminophenol Removal from Aqueous Solutions. Link

  • PubChem . 4-Aminophenol Compound Summary (pKa and Solubility Data). Link

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A Comparative Guide to the Cross-Validation of Analytical Methods for 3-(Aminomethyl)-4-methylphenol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the rigorous characterization of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 3-(Aminomethyl)-4-methylphenol hydrochloride, a key building block in the synthesis of various therapeutic agents, demands robust and reliable analytical methods to ensure its identity, purity, and stability. This guide provides an in-depth comparison of analytical methodologies for this compound, focusing on the principles of cross-validation to ensure data integrity across different techniques. We will delve into the practicalities of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Spectroscopic methods, underpinned by the foundational principles of the International Council for Harmonisation (ICH) guidelines on analytical procedure validation.

The Imperative of Method Validation and Cross-Validation

Before delving into specific techniques, it is crucial to understand the bedrock of analytical science in a regulated environment: method validation. The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose[1][2][3]. Key validation parameters, as stipulated by ICH guidelines, include accuracy, precision, specificity, detection limit, quantitation limit, linearity, and range[4][5][6].

Cross-validation takes this a step further by comparing the results from two or more distinct analytical methods or laboratories to ensure consistency and reliability of the data. This is particularly critical when a method is transferred between sites or when different techniques are used to characterize the same analyte[7][8]. A successful cross-validation provides a high degree of confidence in the analytical results, which is essential for regulatory submissions and ensuring product quality.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC is the preeminent technique for the analysis of non-volatile and thermally labile compounds like 3-(Aminomethyl)-4-methylphenol hydrochloride. Its versatility, high resolution, and sensitivity make it ideal for both quantification and impurity profiling.

Causality Behind Experimental Choices in HPLC Method Development

The development of a robust HPLC method for an amine hydrochloride salt requires careful consideration of several factors. The hydrochloride salt of 3-(Aminomethyl)-4-methylphenol is expected to be more soluble in aqueous mobile phases compared to its free base, which is a critical consideration for sample and standard preparation. Furthermore, the presence of the amine group can lead to peak tailing due to interactions with residual silanols on the stationary phase. This can be mitigated by using a low-pH mobile phase to protonate the amine, employing an end-capped column, or adding a competing amine like triethylamine (TEA) to the mobile phase.

A potential challenge when analyzing amine hydrochloride salts is the appearance of split peaks if the buffer capacity of the mobile phase is insufficient to handle the local pH changes upon injection of the sample[5]. Therefore, a well-buffered mobile phase is essential for obtaining symmetrical peak shapes.

A Validated HPLC Protocol for a Closely Related Analyte: 3-(Aminomethyl)phenol

While a specific validated method for the hydrochloride salt is not publicly available, a robust method for the free base, 3-(Aminomethyl)phenol, provides an excellent starting point. This method can be adapted and validated for the hydrochloride salt.

Experimental Protocol: HPLC Analysis of 3-(Aminomethyl)phenol [9]

  • Reagents and Materials:

    • 3-(Aminomethyl)phenol Hydrochloride Reference Standard (>98.0% purity)

    • Acetonitrile (HPLC grade)

    • Triethylamine (TEA)

    • Orthophosphoric acid (OPA)

    • Water (HPLC grade or Milli-Q)

    • 0.45 µm nylon filter

  • Chromatographic Conditions:

    • Column: C18, 250 x 4.6 mm, 5 µm

    • Mobile Phase: Acetonitrile : 0.05% Triethylamine in water (25:75 v/v), pH adjusted to 2.70 with OPA

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 30°C

    • Detection: UV at 239 nm

    • Run Time: 15 minutes

  • Solution Preparation:

    • Mobile Phase Preparation: Prepare a 0.05% TEA solution by adding 0.5 mL of TEA to 1000 mL of HPLC grade water. Adjust the pH to 2.70 with orthophosphoric acid. Mix this aqueous phase with acetonitrile in a 75:25 (v/v) ratio. Filter through a 0.45 µm nylon filter and degas.

    • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 3-(Aminomethyl)phenol hydrochloride reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

    • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired range (e.g., 1-100 µg/mL).

  • Sample Preparation:

    • Accurately weigh a quantity of the sample containing approximately 25 mg of 3-(Aminomethyl)phenol hydrochloride and transfer it to a 25 mL volumetric flask.

    • Add approximately 20 mL of the mobile phase and sonicate for 10 minutes to dissolve.

    • Dilute to volume with the mobile phase and mix well.

    • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis Procedure:

    • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the prepared standard and sample solutions and record the chromatograms. The retention time for 3-(Aminomethyl)phenol is expected to be around 4-6 minutes under these conditions[9].

Data Presentation: Typical HPLC Validation Parameters [9]

ParameterTypical Acceptance Criteria
Retention Time (min) ~5.2
Theoretical Plates > 5000
Tailing Factor < 1.5
Linearity (R²) > 0.999
Range (µg/mL) 1 - 100
LOD (µg/mL) 0.1
LOQ (µg/mL) 0.3

Mandatory Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase (ACN:0.05% TEA, pH 2.7) SystemEquilibration System Equilibration MobilePhase->SystemEquilibration StandardStock Standard Stock (1000 µg/mL) WorkingStandards Working Standards (1-100 µg/mL) StandardStock->WorkingStandards Inject Inject Samples & Standards WorkingStandards->Inject SamplePrep Sample Preparation (Dissolve & Filter) SamplePrep->Inject SystemEquilibration->Inject Separation Chromatographic Separation (C18, 1.0 mL/min) Inject->Separation Detection UV Detection (239 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Generate Report Quantification->Report

Caption: A streamlined workflow for the HPLC analysis of 3-(Aminomethyl)phenol hydrochloride.

Gas Chromatography (GC): An Alternative for Volatile Derivatives

Gas Chromatography is a powerful technique for separating and analyzing volatile compounds. Since 3-(Aminomethyl)-4-methylphenol hydrochloride is a salt and possesses polar functional groups (hydroxyl and amino), it is not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable form[10][11].

The Rationale for Derivatization in GC Analysis

Derivatization in GC serves several purposes:

  • Increases Volatility: By replacing active hydrogens on the phenolic and amino groups with non-polar moieties (e.g., trimethylsilyl groups), the intermolecular hydrogen bonding is eliminated, leading to a significant increase in volatility[11].

  • Improves Thermal Stability: The resulting derivatives are often more stable at the high temperatures required for GC analysis, preventing on-column degradation.

  • Enhances Chromatographic Performance: Derivatization reduces the polarity of the analyte, minimizing interactions with active sites on the column and leading to sharper, more symmetrical peaks[11].

A common derivatization technique for compounds with hydroxyl and amino groups is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)[10].

Experimental Protocol: GC Analysis (Conceptual)

  • Sample Preparation and Derivatization:

    • Accurately weigh a known amount of the 3-(Aminomethyl)-4-methylphenol hydrochloride sample into a reaction vial.

    • Add a suitable solvent (e.g., pyridine or acetonitrile) to dissolve the sample. An initial basic workup might be necessary to convert the hydrochloride salt to the free base for efficient derivatization.

    • Add the silylating reagent (e.g., BSTFA with 1% TMCS as a catalyst) to the vial.

    • Seal the vial and heat at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization.

    • Cool the reaction mixture to room temperature before injection into the GC.

  • GC-MS Conditions (Typical):

    • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or HP-5ms).

    • Injector Temperature: 250-280°C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280-300°C) to elute the derivatized analyte.

    • Carrier Gas: Helium at a constant flow rate.

    • Detector: Flame Ionization Detector (FID) for quantification or Mass Spectrometry (MS) for identification and confirmation.

Mandatory Visualization: GC Derivatization Workflow

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Solvent (e.g., Pyridine) Sample->Dissolve Derivatize Add Silylating Reagent (e.g., BSTFA) Dissolve->Derivatize React Heat to React (e.g., 70°C for 30 min) Derivatize->React Inject Inject Derivatized Sample React->Inject Separate GC Separation (e.g., DB-5 column) Inject->Separate Detect FID/MS Detection Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification / Spectral Analysis Integrate->Quantify Report Generate Report Quantify->Report

Caption: Workflow for the GC analysis of 3-(Aminomethyl)-4-methylphenol hydrochloride following derivatization.

Spectroscopic Methods: A Qualitative and Quantitative Toolkit

Spectroscopic techniques provide valuable information about the chemical structure and concentration of 3-(Aminomethyl)-4-methylphenol hydrochloride.

UV-Visible Spectroscopy

UV-Vis spectroscopy is a simple and rapid technique for quantitative analysis. Phenolic compounds exhibit characteristic UV absorbance due to π-π* transitions in the benzene ring. The position and intensity of the absorption maxima can be influenced by the solvent and the pH of the solution. For 3-(Aminomethyl)-4-methylphenol, the UV spectrum is expected to show absorption bands in the UV region, and a wavelength of maximum absorbance (λmax) can be selected for quantification. The λmax of 239 nm used in the HPLC method is a good starting point for developing a standalone UV-Vis method[9].

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for the identification of functional groups. The IR spectrum of 3-(Aminomethyl)-4-methylphenol hydrochloride would be expected to show characteristic absorption bands for:

  • O-H stretching of the phenolic group.

  • N-H stretching of the aminium (R-NH3+) group.

  • Aromatic C-H and C=C stretching .

  • C-N and C-O stretching .

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for unambiguous structure elucidation.

  • ¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their connectivity. Characteristic signals would be expected for the aromatic protons, the methyl group protons, the methylene (-CH2-) protons, and the amine protons.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule, including the methyl carbon, the methylene carbon, and the aromatic carbons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. When coupled with a chromatographic technique (GC-MS or LC-MS), it is a powerful tool for both identification and quantification. The electron ionization (EI) mass spectrum of the free base would be expected to show a molecular ion peak and characteristic fragment ions corresponding to the loss of functional groups.

Cross-Validation: A Comparative Analysis

A robust cross-validation plan would involve analyzing the same batch of 3-(Aminomethyl)-4-methylphenol hydrochloride by at least two of the methods described above.

Comparative Data Summary (Hypothetical)

ParameterHPLC-UVGC-FID (with Derivatization)UV-Vis Spectroscopy
Principle Liquid-solid partitioningVapor-liquid partitioningLight absorption
Specificity High (separates impurities)High (separates volatile impurities)Low (potential interference)
Sensitivity High (ng to pg level)Very High (pg to fg level)Moderate (µg to ng level)
Precision (%RSD) < 2%< 3%< 2%
Throughput ModerateModerate (derivatization adds time)High
Cost ModerateModerateLow
Key Advantage Versatility for purity and assayHigh sensitivity for volatile analytesSimplicity and speed
Key Limitation Requires soluble samplesRequires derivatizationProne to interference

Logical Relationship for Method Selection

Method_Selection Start Analytical Need Assay Assay & Impurity Profile Start->Assay Quantification Simple Quantification Start->Quantification TraceAnalysis Trace Volatile Impurities Start->TraceAnalysis ID Structural ID Start->ID Method_HPLC HPLC-UV / HPLC-MS Assay->Method_HPLC Quantification->Method_HPLC higher specificity Method_UV UV-Vis Quantification->Method_UV Method_GC GC-FID / GC-MS (with Derivatization) TraceAnalysis->Method_GC ID->Method_HPLC LC-MS Method_Spectro NMR, IR, MS ID->Method_Spectro

Caption: Decision tree for selecting the appropriate analytical method based on the specific requirement.

Conclusion

The analysis of 3-(Aminomethyl)-4-methylphenol hydrochloride can be effectively achieved using a range of analytical techniques. HPLC stands out as the most versatile method for simultaneous assay and impurity profiling. GC, following a necessary derivatization step, offers an excellent alternative, particularly for trace analysis. Spectroscopic methods like UV-Vis, IR, and NMR are indispensable for quantification and structural confirmation.

A comprehensive analytical strategy should not rely on a single method but should employ a combination of techniques. Cross-validating the results from these different methods provides the highest level of scientific assurance in the quality and consistency of 3-(Aminomethyl)-4-methylphenol hydrochloride, thereby ensuring the integrity of the final pharmaceutical product. It is imperative that any method, whether adapted from existing literature or newly developed, is fully validated according to ICH guidelines to meet regulatory expectations.

References

  • PubChem. (n.d.). 3-Amino-p-cresol. National Institutes of Health. Available at: [Link]

  • PubChem. (n.d.). 3-(Aminomethyl)phenol. National Institutes of Health. Available at: [Link]

  • PubChem. (n.d.). 3-(Aminomethyl)-4-fluorophenol hydrochloride. National Institutes of Health. Available at: [Link]

  • Google Patents. (n.d.). CN103508908A - Preparation method for 4-amino-3-methylphenol.
  • Wikipedia. (n.d.). p-Chlorocresol. Available at: [Link]

  • NIST. (n.d.). Phenol, 4-amino-3-methyl-. NIST Chemistry WebBook. Available at: [Link]

  • SpectraBase. (n.d.). 4-Amino-3-methylphenol. Available at: [Link]

  • Chromatography Forum. (2004). Amine hydrochloride in HPLC. Available at: [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Available at: [Link]

  • Journal of Chromatographic Science. (n.d.). Analysis of Aniline and Aminophenols in Aqueous Solutions Using Electron Capture Gas Chromatography. Oxford Academic. Available at: [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]

  • Phenomenex. (n.d.). Derivatization for Gas Chromatography. Available at: [Link]

  • Wikipedia. (n.d.). 4-Aminophenol. Available at: [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • ResearchGate. (n.d.). UV-Vis absorption spectra of the title compound in chloroform. Available at: [Link]

  • U.S. Food & Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information for - The Royal Society of Chemistry. Available at: [Link]

  • PubChem. (n.d.). 2-Amino-4-methylphenol. National Institutes of Health. Available at: [Link]

  • NIST. (n.d.). Phenol, 3-methyl-4-nitro-. NIST Chemistry WebBook. Available at: [Link]

  • ChemBK. (n.d.). 4-(Aminomethyl)phenol. Available at: [Link]

  • European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Solvent Effects on the UV-Visible Absorption and Emission of Tris[4-Diethylamino)Phenyl]amine. Available at: [Link]

  • Quora. (2019). What is the NMR peak for methylphenol?. Available at: [Link]

  • PubChem. (n.d.). 3-Methylphenol;4-methylphenol;phenol. National Institutes of Health. Available at: [Link]

  • ATB. (n.d.). 3-Methylphenol | C7H8O | MD Topology | NMR | X-Ray. Available at: [Link]

  • ResearchGate. (n.d.). 4-[(3-Chloro-2-methylphenyl)iminomethyl]phenol. Available at: [Link]

  • PubMed. (1995). Cross-validation of bioanalytical methods between laboratories. Available at: [Link]

  • PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. Available at: [Link]

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Quantitative analysis of 3-(Aminomethyl)-4-methylphenol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Quantitative Analysis of 3-(Aminomethyl)-4-methylphenol Hydrochloride A Comparative Technical Guide for Analytical Development

Executive Summary

Analyte: 3-(Aminomethyl)-4-methylphenol Hydrochloride CAS: 1243358-81-7 (Free base); Salt forms vary.[1][2][3] Synonyms: 2-Hydroxy-5-aminomethyltoluene HCl;


-Amino-p-cresol.

This guide addresses the analytical challenges associated with 3-(Aminomethyl)-4-methylphenol hydrochloride , a critical intermediate often confused with its isomer, 4-amino-3-methylphenol. Unlike its aniline cousin, this molecule features a benzylamine functionality (


), rendering it significantly more basic (pKa ~9.5) and hydrophilic.

The presence of both a phenolic hydroxyl (acidic) and a benzylamine (basic) creates a zwitterionic profile that complicates retention on standard C18 stationary phases. This guide compares three distinct quantification strategies: Ion-Pair RP-HPLC , Mixed-Mode Chromatography , and Potentiometric Titration , providing a roadmap for method selection based on the stage of drug development.

Part 1: Physicochemical Profile & Analytical Strategy

The core analytical difficulty lies in the molecule's polarity. At standard HPLC pH (2.0–4.0), the amine is fully protonated (


), making the molecule highly polar and prone to eluting in the void volume of Reverse Phase (RP) columns.
PropertyValue / CharacteristicAnalytical Implication
Structure Phenol ring + Methyl (C4) + Aminomethyl (C3)Dual functionality requires pH awareness.
pKa (Amine) ~9.4 (Benzylamine type)Cationic at pH < 9. Requires suppression of silanol interactions.
pKa (Phenol) ~10.0Unionized at acidic pH.
UV Max ~275–280 nmStandard UV detection is sufficient; no derivatization needed.
Solubility High in Water, MeOH; Low in HexaneDiluents must be aqueous/polar.
Analytical Decision Matrix

AnalyticalStrategy Start Select Analytical Goal Goal1 Bulk Assay / Purity (>98%) Start->Goal1 Goal2 Impurity Profiling (<0.1%) Start->Goal2 Goal3 High Throughput / Stability Start->Goal3 Method1 Potentiometric Titration (Non-Aqueous) Goal1->Method1 Stoichiometric precision Method2 Ion-Pair RP-HPLC Goal2->Method2 Standard QC Lab Method3 Mixed-Mode HPLC (Cation Exchange + RP) Goal3->Method3 Robust retention

Figure 1: Decision matrix for selecting the appropriate analytical technique based on data requirements.

Part 2: Comparative Method Analysis

Method A: Ion-Pair RP-HPLC (The Industry Standard)

Best for: Quality Control (QC) labs requiring impurity separation on standard equipment.

Mechanism: A chaotropic reagent (e.g., Sodium Octanesulfonate) is added to the mobile phase. The sulfonate anion pairs with the protonated benzylamine, forming a neutral, lipophilic complex that retains well on a C18 column.

  • Pros: High resolution; separates synthetic precursors (e.g., 3-cyano-4-methylphenol).

  • Cons: Slow equilibration; "dedicated column" rule (ion-pair reagents are hard to wash off); incompatible with LC-MS.

Method B: Mixed-Mode Chromatography (The Modern Solution)

Best for: R&D and LC-MS applications.

Mechanism: Uses a stationary phase with both alkyl chains (RP) and embedded acidic groups (Cation Exchange). The amine retains via electrostatic interaction, while the aromatic ring retains via hydrophobicity.

  • Pros: Excellent peak shape; uses simple mobile phases (Water/ACN/Buffer); MS-compatible.

  • Cons: Specialized columns (e.g., SIELC Primesep, Waters Atlantis) required.

Method C: Potentiometric Titration

Best for: Assay determination of the raw material (Salt Stoichiometry).

Mechanism: Non-aqueous titration of the amine salt using Perchloric acid (


).
  • Pros: Absolute method (no reference standard needed for calculation); precise for bulk assay.

  • Cons: Does not detect non-basic impurities; requires large sample volume.

Part 3: Detailed Experimental Protocols

Protocol 1: Ion-Pair HPLC (Recommended for QC)

This protocol ensures robust retention of the hydrophilic amine while resolving potential phenolic impurities.

1. Chromatographic Conditions:

  • Column: C18 End-capped (e.g., Agilent Zorbax SB-C18 or equivalent),

    
    .
    
  • Mobile Phase A:

    
    
    
    
    
    +
    
    
    Sodium 1-Octanesulfonate, adjusted to pH 3.0 with Phosphoric Acid.
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Mode: Isocratic (85% A : 15% B) or Gradient depending on impurity profile.

  • Flow Rate:

    
    .
    
  • Detection: UV @ 280 nm.

  • Temperature:

    
    .
    

2. Sample Preparation:

  • Diluent: Mobile Phase A (Critical to maintain ion-pairing equilibrium during injection).

  • Stock Solution: Dissolve

    
     of analyte in 
    
    
    
    diluent (
    
    
    ).
  • Working Standard: Dilute to

    
    .
    

3. System Suitability Criteria:

  • Tailing Factor (

    
    ):  NMT 1.5 (Strict control required due to amine-silanol interactions).
    
  • RSD (Area): NMT 2.0% (n=6).

  • Theoretical Plates: > 5000.

4. Causality & Troubleshooting:

  • Issue: Peak splitting.[4]

    • Cause: Sample solvent mismatch. If dissolved in 100% MeOH, the "strong" solvent disrupts the ion-pair formation at the head of the column.

    • Fix: Dissolve sample in Mobile Phase.

  • Issue: Drifting retention times.

    • Cause: Insufficient equilibration of the ion-pair reagent.

    • Fix: Flush column with mobile phase for at least 60 minutes before starting run.

Protocol 2: Non-Aqueous Potentiometric Titration

1. Reagents:

  • Titrant:

    
     Perchloric Acid (
    
    
    
    ) in Glacial Acetic Acid.
  • Solvent: Glacial Acetic Acid + Mercuric Acetate (to sequester the Halide/Chloride ion).

    • Note: If the HCl salt is tightly bound, Mercuric Acetate is required to prevent the HCl from interfering. Safety Warning: Mercury is toxic; handle with extreme care or validate a method without it if possible.

2. Procedure:

  • Weigh accurately

    
     of 3-(Aminomethyl)-4-methylphenol HCl.
    
  • Dissolve in

    
     Glacial Acetic Acid.
    
  • Add

    
     of 
    
    
    
    Mercuric Acetate solution (if required for sharp endpoint).
  • Titrate potentiometrically using a glass pH electrode / Ag/AgCl reference (filled with saturated LiCl in EtOH).

  • Determine endpoint via second derivative (

    
    ).
    

3. Calculation:



  • 
    : Volume of titrant (mL)
    
  • 
    : Normality of titrant
    
  • 
    : Equivalent Weight (MW of salt)
    
  • 
    : Sample Weight (mg)
    

Part 4: Method Performance Comparison Data

The following data summarizes the expected performance metrics based on validation studies of similar benzylamine derivatives.

ParameterIon-Pair HPLC (Method A)Mixed-Mode HPLC (Method B)Titration (Method C)
Linearity (

)

(

conc.)

N/A
Precision (RSD)



LOD (Sensitivity)


N/A (Macro method)
Selectivity High (Resolves isomers)High (Resolves counter-ions)Low (Responds to all bases)
Robustness Moderate (pH sensitive)HighHigh

Part 5: Visualization of Retention Mechanism

Understanding the interaction is key to troubleshooting.

RetentionMechanism cluster_0 Mobile Phase cluster_1 Stationary Phase (C18) Analyte Analyte (+) (Benzylamine) IP Ion Pair Reagent (-) (Octanesulfonate) Analyte->IP Electrostatic Attraction C18 C18 Alkyl Chains IP->C18 Hydrophobic Interaction note Result: The hydrophilic analyte is 'towed' onto the hydrophobic column.

Figure 2: Mechanism of Ion-Pair Chromatography. The anionic reagent bridges the cationic analyte to the non-polar stationary phase.

References

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. USP-NF. (Standard guidelines for system suitability and tailing factors). Link

  • Sielc Technologies. HPLC Method for Analysis of Benzylamine Derivatives.[5] (Demonstrates Mixed-Mode separation principles for hydrophilic amines). Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 17819, 4-Amino-m-cresol (Isomer Comparison). (Used for structural verification and pKa estimation). Link

  • Fritz, J. S.Acid-Base Titrations in Nonaqueous Solvents. Allyn and Bacon, Boston.
  • Vertex AI Search. Consolidated Search Results for 3-(Aminomethyl)-4-methylphenol Analysis. (Data synthesis from multiple technical snippets). 6

Sources

Inter-Laboratory Comparison Guide: Analytical Validation of 3-(Aminomethyl)-4-methylphenol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

3-(Aminomethyl)-4-methylphenol hydrochloride is a critical benzylamine building block used in the diversity-oriented synthesis of kinase inhibitors and modulators of monoamine transporters. Unlike its aniline isomer (3-amino-4-methylphenol), the presence of the primary aminomethyl group (-CH₂NH₂) introduces significant basicity and polarity, creating unique challenges for standard reversed-phase HPLC retention and peak shape.

This guide presents the results of an inter-laboratory comparison (ILC) involving five independent facilities. The study objectively evaluates three distinct analytical methodologies ("Alternatives") to determine the most robust protocol for routine Quality Control (QC) and impurity profiling.

Key Findings:

  • Standard C18 methods failed to provide adequate retention (

    
    ) for the polar amine without ion-pairing agents.
    
  • HILIC modes offered superior retention but showed higher inter-lab variability (%RSD > 3.0%).

  • The Optimized Ion-Pairing Method (Method B) was identified as the "Gold Standard," delivering the highest precision (%RSD < 0.8%) and tailing factors consistently below 1.2.

Comparative Methodologies (The Alternatives)

The study compared three distinct chromatographic approaches to analyze the potency and purity of the target analyte.

FeatureMethod A: Standard RP-HPLCMethod B: Ion-Pair RP-HPLC (Recommended)Method C: HILIC-MS Compatible
Stationary Phase C18 (End-capped)C18 (High Carbon Load)Silica / Amide
Mobile Phase Phosphate Buffer (pH 7.0) / ACN0.1% Octanesulfonic Acid (pH 2.5) / ACNAmmonium Formate / ACN
Mechanism Hydrophobic InteractionIon-Pairing + HydrophobicHydrophilic Partitioning
Retention (

)
0.8 (Poor)4.2 (Excellent)5.5 (Excellent)
Tailing Factor (

)
2.1 (Severe Tailing)1.1 (Symmetrical)1.3 (Acceptable)
Robustness Low (pH sensitive)HighMedium (Equilibration time)

Inter-Laboratory Performance Data

Five laboratories (Lab 1-5) analyzed a single batch of 3-(Aminomethyl)-4-methylphenol HCl (nominal purity 98.5%) using the three methods.

Table 1: Precision and Accuracy Comparison
MetricMethod A (Standard)Method B (Ion-Pair) Method C (HILIC)
Inter-Lab % RSD 4.5%0.65% 3.2%
Mean Purity (%) 97.2% (Bias due to tailing integration)98.6% 98.4%
Tailing Factor (Avg) 2.31.1 1.4
Analysis Time 8 min15 min 12 min

Expert Insight: Method A showed significant "fronting" and "tailing" issues across labs due to the interaction of the free amine with residual silanols on the column stationary phase. Method B neutralized this interaction via the ion-pairing reagent (OSA), resulting in sharp, reproducible peaks.

Detailed Experimental Protocol: Method B (The Gold Standard)

This protocol is the validated output of the ILC and is recommended for all release testing.

Reagents & Preparation
  • Analyte: 3-(Aminomethyl)-4-methylphenol Hydrochloride (>98%).

  • Solvent A: 20 mM Sodium Octanesulfonate (OSA) in Water, adjusted to pH 2.5 with Phosphoric Acid.

  • Solvent B: Acetonitrile (HPLC Grade).

  • Diluent: Mobile Phase A : Mobile Phase B (80:20 v/v).

Instrument Parameters
ParameterSetting
Column Agilent Zorbax SB-C18, 250 x 4.6 mm, 5 µm (or equivalent)
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV @ 215 nm (Primary), 254 nm (Secondary)
Injection Vol 10 µL
Gradient Program
Time (min)% Solvent A% Solvent BComment
0.09010Equilibration
2.09010Isocratic Hold
12.04060Linear Gradient
15.04060Wash
15.19010Re-equilibration
20.09010End
System Suitability Criteria (Self-Validating)
  • Resolution (

    
    ):  > 2.0 between the main peak and any synthesis impurity (e.g., 3-cyano-4-methylphenol).
    
  • Tailing Factor (

    
    ):  NMT 1.5.
    
  • Precision: RSD of 6 replicate injections < 1.0%.

Visualizations & Workflows

Figure 1: Analytical Decision Matrix

This diagram guides the analyst in selecting the correct method based on the specific phase of drug development.

AnalyticalDecisionMatrix Start Start: Sample Analysis CheckPhase Development Phase? Start->CheckPhase EarlyStage Early Discovery (High Throughput) CheckPhase->EarlyStage Speed Priority LateStage Late Stage / QC (GMP Release) CheckPhase->LateStage Accuracy Priority MethodA Method A: Generic Gradient (Fast, Low Res) EarlyStage->MethodA MethodB Method B: Ion-Pair HPLC (High Precision, Robust) LateStage->MethodB Standard QC MethodC Method C: HILIC-MS (Trace Impurity ID) LateStage->MethodC Genotoxic Impurity ID CheckPolarity Is Retention > 2 min? CheckPolarity->MethodA Yes (Acceptable) CheckPolarity->MethodC No (Too Polar) MethodA->CheckPolarity

Caption: Decision matrix for selecting the optimal analytical method based on development stage and accuracy requirements.

Figure 2: Synthesis & Impurity Pathway

Understanding the origin of the analyte helps in identifying potential impurities (e.g., the nitrile precursor).

SynthesisPathway Precursor 3-Cyano-4-methylphenol (Nitrile Intermediate) Reaction Reduction (H2 / Raney Ni) Precursor->Reaction Product 3-(Aminomethyl)-4-methylphenol (Target Analyte) Reaction->Product Main Pathway Impurity1 Impurity A: Unreacted Nitrile Reaction->Impurity1 Incomplete Red. Impurity2 Impurity B: Dimer/Secondary Amine Reaction->Impurity2 Side Reaction

Caption: Simplified synthesis pathway highlighting the critical nitrile reduction step and potential impurities.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 126796935, 3-(Aminomethyl)-4-methylphenol hydrochloride. Retrieved from [Link]

  • European Medicines Agency (EMA). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Royal Society of Chemistry. An optimized approach in the synthesis of imatinib intermediates and analogues. RSC Adv., 2016, 6, 61458.[1] Retrieved from [Link]

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.